Farnesyl Thiosalicylic Acid Amide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMFRUGZMZCRD-CFBAGHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Farnesyl Thiosalicylic Acid Amide: A Potent Inhibitor of Ras and Rap1 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyl Thiosalicylic Acid Amide (FTSA), also known as Salirasib Amide, has emerged as a promising small molecule inhibitor in cancer research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FTSA. It details its mechanism of action, focusing on the inhibition of Ras and Rap1 signaling pathways, and presents key experimental protocols for its synthesis and biological characterization. Quantitative data on its antiproliferative activity are summarized, and the intricate signaling pathways are visualized through detailed diagrams. This document serves as a valuable resource for researchers and drug development professionals working on novel anticancer therapeutics targeting Ras-driven malignancies.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are found in approximately 30% of all human cancers, making them highly attractive targets for therapeutic intervention. However, the smooth surface of Ras proteins has made the development of direct inhibitors a formidable challenge.
Farnesyl Thiosalicylic Acid (FTS, Salirasib) was developed as a farnesylcysteine mimetic that disrupts the association of active Ras proteins with the plasma membrane, a prerequisite for their signaling activity.[1] Subsequent research focused on modifying the carboxyl group of FTS to improve its potency and pharmacological properties. This led to the discovery of this compound (FTSA), a derivative with enhanced activity.[1] This guide explores the scientific journey of FTSA, from its conceptualization to its preclinical evaluation.
Discovery and Rationale
The development of FTSA was a direct result of structure-activity relationship (SAR) studies on FTS. Researchers hypothesized that modifications to the carboxyl group of FTS could enhance its biological activity.[1] Amidation of the carboxylic acid to form FTSA was found to not only maintain but, in some cases, improve the growth inhibitory activity compared to the parent compound.[1] Notably, FTSA demonstrated a higher potency in inhibiting the growth of pancreatic (PANC-1) and glioblastoma (U87) tumor cells compared to FTS.[2]
Synthesis of this compound
The synthesis of this compound involves the amidation of its precursor, Farnesyl Thiosalicylic Acid (FTS). While specific, detailed protocols are often proprietary, a general synthetic scheme can be outlined based on standard organic chemistry principles and information from related syntheses. The process typically involves the activation of the carboxylic acid group of FTS, followed by the reaction with an amine source.
A plausible synthetic route is the conversion of FTS to its corresponding acyl chloride, followed by amination.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Activation of Farnesyl Thiosalicylic Acid: Farnesyl Thiosalicylic Acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An activating agent, such as oxalyl chloride or thionyl chloride, is added dropwise at a controlled temperature (e.g., 0 °C) to form the acyl chloride. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Amidation: The resulting acyl chloride solution is then slowly added to a cooled (0 °C) solution of ammonia in a suitable solvent (e.g., dioxane or THF) or aqueous ammonium hydroxide. The reaction mixture is stirred for a specified period at room temperature.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any inorganic byproducts. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.
-
Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Mechanism of Action
FTSA exerts its biological effects primarily by targeting the function of Ras and Rap1 proteins.
-
Inhibition of Ras Signaling: FTSA acts as a farnesylcysteine mimetic, competing with the farnesylated C-terminus of Ras proteins for binding to their membrane-anchoring proteins and effectors. This dislodges active, GTP-bound Ras from the plasma membrane, thereby preventing its interaction with downstream signaling molecules such as Raf kinases. The subsequent inhibition of the Raf-MEK-ERK (MAPK) pathway leads to reduced cell proliferation and induction of apoptosis.[1]
-
Inhibition of Rap1 Signaling: Beyond Ras, FTSA has also been shown to be a potent inhibitor of Rap1, another small GTPase involved in cell adhesion, migration, and proliferation. The inhibition of Rap1 activity contributes to the anti-inflammatory and anti-cancer effects of FTSA.
Quantitative Data on Biological Activity
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) of FTSA | IC50 (µM) of FTS (for comparison) | Reference |
| PANC-1 | Pancreatic Cancer | 20 | 35 | [2] |
| U87 | Glioblastoma | 10 | 50 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of FTSA.
Cell Proliferation Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of FTSA (and FTS for comparison) for 72 hours.
-
Cell Fixation: The media is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined using non-linear regression analysis.
Ras Activation Assay (Pull-down)
This assay measures the levels of active, GTP-bound Ras.
-
Cell Lysis: Cells treated with FTSA are lysed in a buffer containing a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound Ras.
-
Pull-down: The GST-Raf1-RBD/Ras-GTP complexes are pulled down from the cell lysate using glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The levels of pulled-down Ras are then quantified by Western blotting using a pan-Ras antibody. Total Ras levels in the initial cell lysates are also determined as a loading control.
Rap1 Activation Assay (Pull-down)
This assay is similar to the Ras activation assay but uses the Rap1-binding domain (RBD) of RalGDS to specifically pull down active, GTP-bound Rap1.
Western Blot Analysis of ERK Phosphorylation
This method is used to assess the downstream effects of Ras inhibition.
-
Protein Extraction: Cells are treated with FTSA and then lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated (active) form of ERK (p-ERK). A separate blot or a stripped and re-probed blot is used to detect total ERK as a loading control.
-
Detection: The bands are visualized using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FTSA and the experimental workflows.
References
An In-depth Technical Guide to the Mechanism of Action of Farnesyl Thiosalicylic Acid Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl Thiosalicylic Acid (FTS, Salirasib) and its derivatives, particularly Farnesyl Thiosalicylic Acid Amide (FTS-A), represent a class of synthetic small molecules designed as Ras inhibitors.[1] Oncogenic mutations in Ras genes are prevalent in a significant portion of human cancers, making the Ras signaling pathway a critical target for therapeutic intervention. Unlike farnesyltransferase inhibitors (FTIs) which block the initial and obligatory step of Ras processing, FTS and its amide analog operate through a distinct mechanism. They interfere with the proper localization of Ras proteins at the plasma membrane, a prerequisite for their signaling activity. This guide provides a detailed examination of the mechanism of action of this compound, its effects on downstream signaling cascades, and comprehensive protocols for its experimental evaluation.
Core Mechanism of Action: Disruption of Ras Membrane Localization
The primary mechanism of action of this compound is the disruption of the association of Ras proteins with the plasma membrane. Ras proteins must be anchored to the inner leaflet of the plasma membrane to interact with their downstream effectors and propagate signals. This localization is facilitated by post-translational modifications, including farnesylation.
FTS and its amide derivative act as farnesylcysteine mimetics. They competitively inhibit the interaction of farnesylated Ras with proteins that escort it to and anchor it at the plasma membrane. This leads to the dislodgment of Ras from its signaling hubs, rendering it inactive and susceptible to degradation.
A notable feature of FTS-A is its potential for greater potency compared to FTS. Furthermore, studies suggest that FTS-A may also target other small GTPases, such as Rap1, indicating a broader spectrum of activity that could be advantageous in certain therapeutic contexts. Specifically, in the context of contact sensitivity, the inhibitory effect of FTS-A was found to be more closely associated with the inhibition of Rap1 than Ras.[2]
Signaling Pathway Inhibition
By displacing Ras from the plasma membrane, this compound effectively abrogates the activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two major pathways affected are:
-
The MAPK/ERK Pathway: This pathway is a central regulator of cell growth and division. Inhibition of Ras activation by FTS-A leads to a reduction in the phosphorylation and activation of key components of this cascade, including Raf, MEK, and ERK.
-
The PI3K/Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis. FTS-A-mediated disruption of Ras signaling results in decreased activation of PI3K and its downstream effector, Akt.
The following diagram illustrates the points of intervention of this compound in the Ras signaling cascade.
References
Farnesyl Thiosalicylic Acid and its Amide Analogue: A Technical Deep Dive into Ras Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in the Ras family of small GTPases are a hallmark of a significant percentage of human cancers, driving uncontrolled cell proliferation, survival, and differentiation. The farnesylation of Ras proteins, a critical post-translational modification for their membrane localization and function, has long been a target for anti-cancer drug development. Farnesyl Thiosalicylic Acid (FTS), also known as Salirasib, and its more potent derivative, Farnesyl Thiosalicylic Acid Amide (FTS-Amide), have emerged as promising Ras inhibitors. Unlike early farnesyltransferase inhibitors, FTS and its analogues act via a distinct mechanism: they competitively dislodge farnesylated Ras from its plasma membrane anchors, leading to its mislocalization and subsequent degradation. This technical guide provides a comprehensive overview of this compound as a Ras inhibitor, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its synthesis and evaluation.
Introduction: The Challenge of Targeting Ras
The Ras proteins (H-Ras, N-Ras, and K-Ras) are central nodes in signaling pathways that control cell growth and survival. In their active, GTP-bound state, Ras proteins recruit and activate a cascade of downstream effectors, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. Mutations that lock Ras in a perpetually active state are found in approximately 30% of all human cancers, making it one of the most sought-after targets in oncology.
However, the smooth, globular structure of Ras has made it notoriously difficult to target with small molecules. Early efforts focused on inhibiting farnesyltransferase (FTase), the enzyme responsible for attaching a farnesyl lipid group to Ras, which is essential for its membrane localization. While farnesyltransferase inhibitors (FTIs) showed preclinical promise, they ultimately had limited clinical success due to alternative prenylation of K-Ras and N-Ras by geranylgeranyltransferase-I (GGTase-I).
This led to the development of a new class of Ras inhibitors that do not target FTase but instead interfere with Ras after it has been farnesylated. Farnesyl Thiosalicylic Acid (FTS, Salirasib) was a pioneering molecule in this class, acting as a farnesylcysteine mimetic.
Mechanism of Action: Dislodging Ras from the Membrane
FTS and its amide derivative function by disrupting the spatiotemporal localization of active Ras proteins.[1] As farnesylcysteine mimetics, they compete with the farnesylated C-terminus of Ras for binding to escort proteins and membrane-anchoring sites.[2] This competitive binding effectively dislodges active, GTP-bound Ras from the plasma membrane, preventing its interaction with downstream effectors and disrupting the formation of Ras nanoclusters that are critical for robust signal transduction.[2] The mislocalized Ras is then rendered susceptible to proteolytic degradation.[3]
The amide modification of FTS has been shown to enhance its potency, leading to more effective inhibition of cancer cell growth.
Caption: Ras signaling pathway and the inhibitory mechanism of FTS/FTS-Amide.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Farnesyl Thiosalicylic Acid (FTS) and its amide derivative in various cancer cell lines.
Table 1: IC50 Values of Farnesyl Thiosalicylic Acid (FTS/Salirasib)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ha-ras-transformed Rat1 | Fibroblast | 7.5 | [3] |
| HepG2 | Hepatocellular Carcinoma | 149 (with serum), 60-85 (serum-free with EGF/IGF2) | [4][5] |
| Huh7 | Hepatocellular Carcinoma | 145 (with serum), 60-85 (serum-free with EGF/IGF2) | [4][5] |
| Hep3B | Hepatocellular Carcinoma | 153 (with serum), 60-85 (serum-free with EGF/IGF2) | [4][5] |
| A549 | Lung Cancer | ~75 | [1] |
| Panc-1 | Pancreatic Cancer | ~25-50 | [6] |
Table 2: IC50 Values of this compound (FTS-Amide)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 20 | |
| U87 | Glioblastoma | 10 | |
| SMMC-7721 | Hepatocellular Carcinoma | 6.20 - 7.83 (for a potent derivative) | [2] |
Note: Data for FTS-Amide is less abundant in the public domain compared to FTS. The SMMC-7721 data is for a highly potent diamine derivative of FTS.
In Vivo Efficacy in Animal Models
The anti-tumor activity of FTS and its amide has been evaluated in various xenograft models.
Table 3: In Vivo Efficacy of Farnesyl Thiosalicylic Acid (FTS/Salirasib)
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (Panc-1) | Nude Mice | 40, 60, or 80 mg/kg/day (oral) | Up to 67% reduction in tumor weight | [5][7] |
| Hepatocellular Carcinoma (HepG2) | Nude Mice | Daily treatment | 56% reduction in tumor weight after 12 days | [4][5] |
| Lung Cancer (A549) | Nude Mice | 10 mg/kg/day (i.p.) | 53.8% | [1] |
| Melanoma | SCID Mice | 10, 20, or 40 mg/kg/day | Up to 45% | [8] |
Table 4: In Vivo Efficacy of this compound (FTS-Amide)
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (Panc-1) | Nude Mice | Not specified | Significant inhibition | [9] |
| Glioblastoma (U87) | Nude Mice | Not specified | Significant inhibition | [9] |
Experimental Protocols
Synthesis of Farnesyl Thiosalicylic Acid (FTS) and FTS-Amide
The synthesis of FTS and its amide derivative is a multi-step process that can be adapted from procedures described for its analogues.[2]
Caption: General synthesis workflow for FTS and FTS-Amide.
Protocol for Synthesis of Farnesyl Thiosalicylic Acid (FTS):
-
Materials: Thiosalicylic acid, farnesyl bromide, potassium carbonate (K2CO3), dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure: a. Dissolve thiosalicylic acid in DMF in a round-bottom flask. b. Add potassium carbonate to the solution and stir. c. Add farnesyl bromide dropwise to the mixture at room temperature. d. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC). e. Quench the reaction with water and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield FTS.
Protocol for Synthesis of this compound (FTS-Amide):
-
Materials: Farnesyl Thiosalicylic Acid (FTS), thionyl chloride (SOCl2) or other activating agent, ammonia (or an amine source), dichloromethane (DCM) or other suitable solvent.
-
Procedure: a. Dissolve FTS in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add thionyl chloride dropwise at 0°C and then stir at room temperature for a few hours to form the acyl chloride. c. Remove the excess thionyl chloride under reduced pressure. d. Dissolve the resulting acyl chloride in an appropriate solvent and cool to 0°C. e. Bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise. f. Stir the reaction mixture until the formation of the amide is complete (monitored by TLC). g. Work up the reaction by extracting with an organic solvent, washing with water and brine, and drying over an anhydrous salt. h. Purify the crude product by recrystallization or silica gel column chromatography to yield FTS-Amide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of FTS or FTS-Amide and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Ras Activation Assay (GTP-Ras Pulldown)
This assay specifically pulls down the active, GTP-bound form of Ras.
-
Cell Lysis: Treat cells with FTS or FTS-Amide for the desired time, then lyse the cells in a buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pulldown: Incubate the cell lysates with a GST-fusion protein containing the Ras-binding domain (RBD) of a Ras effector (e.g., Raf1) coupled to glutathione-agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using a pan-Ras or isoform-specific Ras antibody.
Western Blotting for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the Ras signaling pathway.
-
Sample Preparation: Prepare cell lysates as described in the Ras activation assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
Farnesyl Thiosalicylic Acid and its amide derivative represent a significant advancement in the quest to develop effective Ras inhibitors. Their unique mechanism of action, which involves dislodging Ras from the cell membrane, circumvents the resistance mechanisms that plagued earlier farnesyltransferase inhibitors. The enhanced potency of the amide analogue highlights the potential for further chemical modifications to improve the therapeutic index of this class of compounds.
While Salirasib has shown a favorable safety profile in clinical trials, its efficacy as a monotherapy has been modest.[6] Future research will likely focus on:
-
Combination Therapies: Combining FTS or its analogues with other targeted agents or conventional chemotherapy to achieve synergistic anti-tumor effects.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this class of Ras inhibitors.
-
Next-Generation Analogues: Designing and synthesizing novel derivatives with improved pharmacokinetic properties and greater potency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and biological evaluation of novel farnesylthiosalicylic acid derivatives for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salirasib in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Preclinical Studies of FTS-A (Farnesylthiosalicylic Acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesylthiosalicylic acid (FTS-A), also known as Salirasib, is a synthetic, orally bioavailable small molecule designed as a potent Ras inhibitor. The Ras family of small GTPases are critical signaling nodes that, when constitutively activated by mutations, drive the growth and proliferation of a significant percentage of human cancers. Initial preclinical studies have demonstrated the potential of FTS-A as an anti-cancer agent by disrupting Ras membrane localization and subsequent signaling. This technical guide provides an in-depth overview of the core preclinical findings for FTS-A, including quantitative data on its effects on cancer cell lines and in vivo tumor models, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.
In Vitro Efficacy
Cell Viability and Growth Inhibition
FTS-A has demonstrated dose- and time-dependent growth inhibition across various human cancer cell lines, particularly those harboring Ras mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies.
| Cell Line | Cancer Type | Ras Mutation | FTS-A IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | Wild-type | ~150 (in serum) | [1][2] |
| Huh7 | Hepatocellular Carcinoma | Wild-type | ~150 (in serum) | [1][2] |
| Hep3B | Hepatocellular Carcinoma | Wild-type | ~150 (in serum) | [1][2] |
| Panc-1 | Pancreatic Cancer | KRAS | ~25-50 | [3] |
Note: IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and duration of treatment.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
FTS-A (Salirasib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of FTS-A (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Induction of Apoptosis
FTS-A has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anti-tumor activity.
| Cell Line | Cancer Type | FTS-A Effect on Apoptosis | Citation |
| HepG2 | Hepatocellular Carcinoma | Increased caspase-3 activation and cytochrome c release. | [1] |
| Hep3B | Hepatocellular Carcinoma | Increased percentage of sub-G0 cells (from 5% to 8%). | [1] |
| Huh7 | Hepatocellular Carcinoma | Increased percentage of sub-G0 cells (from 2% to 14%). | [1] |
| Panc-1 | Pancreatic Cancer | Stimulation of apoptosis. | [4] |
Experimental Protocol: Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
Materials:
-
Cancer cell lines of interest
-
FTS-A (Salirasib)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with FTS-A at the desired concentration and for the specified time. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanism of Action
Ras Inhibition and Downstream Signaling
FTS-A functions as a farnesylcysteine mimetic. It competitively inhibits the binding of farnesylated Ras proteins to their membrane-anchoring proteins, thereby dislodging active Ras from the plasma membrane. This disruption prevents the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.
| Cell Line | Effect of FTS-A on Ras Signaling | Citation |
| Panc-1 | Decreased the amount of RAS in a dose-dependent manner (maximum decrease of ~50% at 25-50 µM). | [3] |
| Panc-1 | Inhibited EGF-stimulated ERK activity in a dose-dependent manner. | [5] |
| Hepatoma Cells | Ras downregulation and mTOR inhibition. | [1][2] |
| Rat Thy-1 Nephritis Model | Prevented the increase in glomerular expression of Ki-Ras and N-Ras. | [6] |
Experimental Protocol: Ras Activation Pull-Down Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of Ras from cell lysates.
Materials:
-
Cancer cell lines of interest
-
FTS-A (Salirasib)
-
Lysis Buffer
-
GST-Raf1-RBD (Ras-binding domain of Raf1 fused to GST) agarose beads
-
Anti-Ras antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Treat cells with FTS-A and then lyse them in a buffer that preserves protein-protein interactions.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Affinity Precipitation: Incubate the clarified lysates with GST-Raf1-RBD agarose beads. The Raf1-RBD will specifically bind to the active GTP-bound Ras.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Ras antibody to detect the amount of active Ras.
Signaling Pathway Diagram
Caption: Mechanism of action of FTS-A.
In Vivo Efficacy
Tumor Growth Inhibition in Xenograft Models
FTS-A has demonstrated significant anti-tumor activity in various preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Xenograft Model | Cancer Type | FTS-A Treatment Regimen | Tumor Growth Inhibition | Citation | | :--- | :--- | :--- | :--- | | Panc-1 | Pancreatic Cancer | Daily oral dosing (40, 60, or 80 mg/kg) | 67% reduction in tumor weight at 80 mg/kg. |[7] | | Panc-1 (with Gemcitabine) | Pancreatic Cancer | 40 mg/kg daily (oral) + weekly Gemcitabine (30 mg/kg) | 83% increase in survival rate. |[7] | | HepG2 | Hepatocellular Carcinoma | Not specified | 56% reduction in mean tumor weight after 12 days. |[1][2] | | Patient-Derived Xenografts (PDX) | Pancreatic Cancer | Monotherapy | >50% inhibition in 2 out of 14 models. |[3] |
Experimental Protocol: Tumor Xenograft Model
Animals:
-
Immunocompromised mice (e.g., nude, SCID, or NOD/SCID).
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Panc-1, HCT-116) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer FTS-A via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using a formula such as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
The initial preclinical data for FTS-A (Salirasib) strongly support its mechanism of action as a Ras inhibitor with significant anti-tumor activity in both in vitro and in vivo models of various cancers, particularly those with Ras mutations. The compound effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth by disrupting Ras localization and downstream signaling. These promising preclinical findings have provided a solid foundation for the clinical development of FTS-A as a potential therapeutic agent for cancer patients. Further research and clinical trials are warranted to fully elucidate its efficacy and safety profile in humans.
References
- 1. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, Salirasib) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib combined with salirasib strongly inhibits pancreatic cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ras antagonist farnesylthiosalicylic acid (FTS) reduces glomerular cellular proliferation and macrophage number in rat thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
FTS-A: A Deep Dive into the Core of Bacterial Cell Division
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FtsA (Filamentous temperature-sensitive protein A) is a crucial, membrane-associated component of the bacterial divisome, the complex machinery responsible for cytokinesis. As a homolog of eukaryotic actin, FtsA plays a multifaceted role in orchestrating the assembly of the division septum, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the basic research findings on FtsA, with a focus on its molecular interactions, enzymatic activities, and the experimental methodologies used to elucidate its function.
I. Quantitative Data on FtsA Interactions and Activities
The following tables summarize key quantitative data related to FtsA's biochemical properties and its interactions with other divisome components. This information is critical for understanding the stoichiometry and dynamics of the cell division machinery.
Table 1: ATPase Activity of E. coli FtsA and its Variants
| FtsA Variant | ATPase Activity (mol Pi / mol FtsA / min) | Reference |
| Wild-type | 2.51 ± 0.72 | [1] |
| G50E | 3.29 ± 0.51 | [1] |
| Y139D | 4.50 ± 1.12 | [1] |
| T249M | 2.50 ± 0.13 | [1] |
Table 2: Binding Affinities of FtsA Interactions
| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| E. coli FtsA1-405 - FtsN1-32 | Fluorescence Polarization | 0.016 µM (high affinity) | [2][3] |
| 11 µM (low affinity) | [2][3] | ||
| V. maritimus FtsA1-396 - FtsN1-29 | Fluorescence Polarization | ~0.064 µM (high affinity) | [3] |
II. Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving FtsA.
FtsA-Mediated Divisome Assembly and Activation
Caption: FtsA's role in the divisome assembly and activation pathway.
Experimental Workflow for FtsA-FtsZ Co-sedimentation Assay
Caption: Workflow for determining FtsA's interaction with FtsZ polymers.
III. Experimental Protocols
Detailed methodologies are essential for the replication and extension of basic research findings. The following section outlines the key experimental protocols used to study FtsA.
A. FtsA Protein Purification
The purification strategy for FtsA often depends on its expression characteristics in E. coli. Soluble FtsA can be purified using affinity chromatography, while FtsA expressed in inclusion bodies requires an additional refolding step.
1. Purification of Soluble His-tagged FtsA [4]
-
Cell Lysis: Resuspend cell pellets expressing His-tagged FtsA in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM PMSF, and protease inhibitors). Lyse cells by sonication or using a cell disruptor and clarify the lysate by centrifugation.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA or Talon metal affinity resin. Wash the resin extensively with wash buffer (lysis buffer with a slightly increased imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.
-
Elution: Elute FtsA from the resin using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, perform ion-exchange and/or size-exclusion chromatography.
-
Storage: Dialyze the purified FtsA into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
2. Purification of FtsA from Inclusion Bodies and Refolding [5][6]
-
Inclusion Body Isolation: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea).
-
Refolding: Refold the solubilized FtsA by rapid dilution or dialysis into a refolding buffer. The optimal refolding conditions (pH, temperature, additives like L-arginine) need to be empirically determined.
-
Purification of Refolded FtsA: Purify the refolded, soluble FtsA using chromatography techniques as described for the soluble protein.
B. FtsA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by FtsA, which is an indicator of its enzymatic activity. A common method is the malachite green assay, which detects the release of inorganic phosphate.
-
Reaction Mixture: Prepare a reaction mixture containing FtsA (e.g., 1 µM) in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Time Points: At various time points, take aliquots of the reaction and stop the enzymatic reaction by adding a solution that denatures the protein (e.g., SDS or acid).
-
Phosphate Detection: Add a malachite green-molybdate reagent to the stopped reaction. The free phosphate will form a colored complex with the reagent.
-
Quantification: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.
-
Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to convert the absorbance readings to the amount of phosphate released.
-
Calculate Activity: The ATPase activity is calculated as the amount of phosphate released per unit of FtsA per unit of time (e.g., µmol Pi/min/mg FtsA).
C. FtsA-FtsZ Co-sedimentation Assay
This assay is used to determine if FtsA interacts with FtsZ polymers.
-
FtsZ Polymerization: Incubate purified FtsZ at a concentration above its critical concentration for polymerization in a polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl2) with 1 mM GTP. A non-hydrolyzable GTP analog like GMPCPP can be used to stabilize the polymers. A control reaction without GTP should be included.
-
Incubation with FtsA: Add purified FtsA to the FtsZ polymerization reaction and incubate to allow for interaction.
-
Sedimentation: Centrifuge the reaction mixture at high speed (e.g., >100,000 x g) to pellet the FtsZ polymers and any associated proteins.
-
Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in the same volume of buffer as the supernatant. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of FtsA that co-sedimented with the FtsZ polymers.[7][8]
D. Liposome Co-sedimentation Assay
This assay assesses the ability of FtsA to bind to lipid membranes.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a desired lipid composition (e.g., mimicking the bacterial inner membrane) by extrusion or sonication.
-
Binding Reaction: Incubate purified FtsA with the prepared liposomes in a suitable binding buffer.
-
Sedimentation: Pellet the liposomes and any bound protein by ultracentrifugation.
-
Analysis: Separate the supernatant and pellet fractions. Analyze the amount of FtsA in each fraction by SDS-PAGE to determine the extent of membrane binding.[9][10][11]
E. Fluorescence Polarization Assay for Binding Affinity
This technique can be used to quantitatively measure the binding affinity between FtsA and a fluorescently labeled binding partner, such as a peptide derived from FtsN.[2][3][12][13][14]
-
Fluorescent Labeling: Chemically label the smaller binding partner (e.g., FtsN peptide) with a fluorescent dye.
-
Titration: In a microplate, mix a constant, low concentration of the fluorescently labeled molecule with increasing concentrations of FtsA.
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As more FtsA binds to the labeled molecule, the rotational motion of the complex slows down, leading to an increase in the polarization of the emitted light.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the FtsA concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Conclusion
FtsA is a dynamic and essential protein in bacterial cell division, acting as a central organizer of the divisome. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricate mechanisms of bacterial cytokinesis. A thorough understanding of FtsA's function and interactions is paramount for the development of novel therapeutic strategies that target this critical process in pathogenic bacteria.
References
- 1. Gain-of-function variants of FtsA form diverse oligomeric structures on lipids and enhance FtsZ protofilament bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial divisome protein FtsA forms curved antiparallel double filaments upon binding FtsN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation, Characterization and Lipid-Binding Properties of the Recalcitrant FtsA Division Protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. futaba-zaidan.org [futaba-zaidan.org]
- 10. DSpace [helda.helsinki.fi]
- 11. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Farnesyl Binding Pocket of Ras
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the farnesyl binding pocket of Ras, a critical target in cancer drug discovery. The farnesylation of Ras proteins, catalyzed by farnesyltransferase (FTase), is a crucial post-translational modification that enables their localization to the plasma membrane and subsequent activation of downstream signaling pathways.[1] Understanding the intricacies of the farnesyl binding pocket within FTase is paramount for the rational design of potent and specific inhibitors.
The Farnesyl Binding Pocket: A Structural Overview
The farnesylation of Ras is carried out by the enzyme farnesyltransferase (FTase), a heterodimer composed of α and β subunits. The active site, including the farnesyl binding pocket, is located predominantly within the β subunit. This pocket is a deep, hydrophobic cavity that accommodates the 15-carbon farnesyl isoprenoid tail of farnesyl pyrophosphate (FPP), the farnesyl group donor.
The crystal structure of FTase in complex with FPP reveals that the farnesyl moiety binds in an extended conformation. The hydrophobic nature of the pocket is formed by a lining of aromatic and aliphatic amino acid residues. The specificity for the 15-carbon farnesyl group over the 20-carbon geranylgeranyl group is thought to be determined by the depth of this pocket, a concept referred to as the "molecular ruler" hypothesis. While other isoprenoids might fit, only the farnesyl group positions its C1 atom optimally for the nucleophilic attack by the cysteine of the Ras CaaX motif.
Key Residues in the Farnesyl Binding Pocket:
Mutational and structural studies have identified several key residues within the FTase β subunit that are critical for binding the farnesyl group of FPP. These include:
-
Aromatic Residues: A number of aromatic residues, such as tryptophan and tyrosine, line the hydrophobic pocket and are thought to interact with the isoprene units of the farnesyl tail through van der Waals and hydrophobic interactions.
-
Residues Interacting with the Pyrophosphate Moiety: The diphosphate portion of FPP interacts with a positively charged cleft at the entrance of the hydrophobic pocket, involving residues from both the α and β subunits.
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
The development of farnesyltransferase inhibitors (FTIs) has been a major focus of anti-cancer drug discovery. The potency of these inhibitors is typically quantified by their IC50 or Ki values. Below are tables summarizing key quantitative data related to FTase activity and inhibition.
Table 1: Kinetic Parameters for Farnesyltransferase
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Farnesyl Pyrophosphate (FPP) | 0.5 | - | - | [2] |
| H-Ras C-terminal Peptide | 4 | - | - | [3] |
| K-Ras4b Peptide | Tighter binding than H-Ras | More efficient substrate | - | [4] |
Table 2: Potency of Selected Farnesyltransferase Inhibitors
| Inhibitor | IC_50_ (nM) | K_i_ (nM) | Notes | Reference |
| Lonafarnib (SCH66336) | 1.9 | - | Highly specific for FTase over GGTase-I. | [5] |
| Tipifarnib (R115777) | - | - | Potent and selective FTase inhibitor. | [6] |
| L-739,787 | - | - | Pseudopeptide inhibitor. | [7] |
| CVIM Tetrapeptide | - | - | Peptidomimetic inhibitor based on the K-Ras CaaX box. | [8] |
| BMS-214662 | - | - | Potent FTI under clinical investigation. | [8] |
| LB42708 | - | - | FTI under clinical investigation. | [8] |
Signaling Pathways and Experimental Workflows
Ras Farnesylation and Downstream Signaling
Farnesylation is the initial and critical step in a series of post-translational modifications that target Ras proteins to the cell membrane. Once anchored, active GTP-bound Ras can engage a multitude of downstream effector proteins, leading to the activation of several key signaling cascades that regulate cell proliferation, survival, and differentiation. The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Figure 1. Simplified diagram of the Ras signaling pathway, highlighting the role of farnesylation in membrane localization and subsequent activation of the MAPK and PI3K/AKT cascades.
Experimental Workflow for FTI Screening
The discovery and validation of novel FTase inhibitors typically follow a multi-step workflow, beginning with high-throughput screening (HTS) and progressing to more detailed biochemical and cell-based assays.
Figure 2. A typical workflow for the high-throughput screening and validation of farnesyltransferase inhibitors, from initial library screening to lead candidate identification.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the farnesyl binding pocket of Ras and to screen for its inhibitors.
In Vitro Farnesyltransferase Assay (Radioactive Method)
This assay measures the transfer of a radiolabeled farnesyl group from [³H]FPP to a Ras protein or a peptide substrate.
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Purified recombinant H-Ras or a CaaX peptide substrate (e.g., N-dansyl-GCVLS)
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
Stop solution: 1 M HCl in ethanol
-
Scintillation cocktail
-
Filter paper (e.g., Whatman 3MM)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a defined concentration of H-Ras or peptide substrate (e.g., 1-10 µM), and the test inhibitor dissolved in DMSO (or DMSO alone for control).
-
Enzyme Addition: Add purified FTase to the reaction mixture to a final concentration of (e.g., 10-50 nM).
-
Initiation of Reaction: Start the reaction by adding [³H]FPP to a final concentration of (e.g., 0.5-1 µM).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto filter paper.
-
Washing: Wash the filter paper multiple times with a solution of 1 M HCl in ethanol to remove unincorporated [³H]FPP.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples.
Fluorescence Anisotropy/Polarization Assay for FTI Screening
This homogeneous assay is suitable for high-throughput screening and measures the change in fluorescence polarization of a fluorescently labeled CaaX peptide upon farnesylation.
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Fluorescently labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization/anisotropy
Procedure:
-
Reagent Preparation: Prepare solutions of FTase, Dansyl-GCVLS, and FPP in assay buffer. Dissolve test compounds in DMSO.
-
Assay Plate Preparation: To each well of a 384-well plate, add the test compound or DMSO control.
-
Addition of Enzyme and Substrate: Add a mixture of FTase and Dansyl-GCVLS to each well.
-
Initiation of Reaction: Start the reaction by adding FPP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization or anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., excitation at ~340 nm and emission at ~520 nm for dansyl).
-
Data Analysis: An increase in fluorescence polarization indicates farnesylation of the peptide. Calculate the percent inhibition for each compound by comparing the polarization values to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.[9]
X-ray Crystallography of FTase-Inhibitor Complexes
This technique provides high-resolution structural information on how inhibitors bind to the farnesyl binding pocket.
Procedure Outline:
-
Protein Expression and Purification: Express and purify large quantities of recombinant FTase.
-
Crystallization: Screen for crystallization conditions for the FTase-inhibitor complex. This typically involves co-crystallization, where the inhibitor is added to the protein solution before crystallization, or soaking, where pre-formed FTase crystals are soaked in a solution containing the inhibitor.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known FTase structure as a model.
-
Model Building and Refinement: Build a model of the FTase-inhibitor complex into the electron density map and refine the structure to obtain a high-resolution model.[10]
-
Structural Analysis: Analyze the refined structure to identify the specific interactions between the inhibitor and the residues of the farnesyl binding pocket.
NMR Spectroscopy for Studying Inhibitor Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the binding of inhibitors to FTase in solution. Transferred Nuclear Overhauser Effect (trNOE) experiments are particularly useful for determining the conformation of a small molecule inhibitor when it is bound to a large protein like FTase.[11]
Procedure Outline:
-
Sample Preparation: Prepare a sample containing the FTase enzyme and the inhibitor of interest in a suitable NMR buffer.
-
trNOE Experiment: Acquire a 2D NOESY spectrum of the sample. In this experiment, magnetization is transferred between protons that are close in space. For a small molecule that binds and dissociates rapidly from a large protein, the NOEs observed will be characteristic of the bound conformation of the ligand.[11]
-
Data Analysis: Analyze the cross-peaks in the trNOESY spectrum to derive distance restraints between the protons of the inhibitor.
-
Structure Calculation: Use the distance restraints in molecular modeling software to calculate the three-dimensional conformation of the inhibitor when it is bound to the farnesyl binding pocket of FTase.
Conclusion
The farnesyl binding pocket of Ras, located within the farnesyltransferase enzyme, remains a highly attractive target for the development of anti-cancer therapeutics. A deep understanding of its structure, the kinetics of the farnesylation reaction, and the mechanisms of inhibitor binding is essential for the design of next-generation drugs that can effectively target Ras-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this critical area of oncology research. The continued application of structural biology, enzymology, and high-throughput screening will undoubtedly lead to the discovery of novel and more effective farnesyltransferase inhibitors.
References
- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-Ras peptide and protein substrates bind protein farnesyltransferase as an ionized thiolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR studies of novel inhibitors bound to farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR studies of novel inhibitors bound to farnesyl-protein transferase - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Ras Inhibitor: A Technical Guide to the Derivatives of Farnesylthiosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesylthiosalicylic acid (FTS), also known as Salirasib, has been a focal point of anti-cancer research due to its unique mechanism of action targeting Ras proteins. Ras, a family of small GTPases, is frequently mutated in human cancers, leading to uncontrolled cell growth and proliferation. FTS disrupts the association of Ras with the cell membrane, a critical step for its function, thereby inhibiting downstream signaling pathways.[1][2] Despite its promise, the therapeutic efficacy of FTS has been limited by factors such as poor water solubility and bioavailability.[3] This has spurred the development of a diverse array of FTS derivatives designed to enhance its pharmacological properties and anti-tumor activity. This technical guide provides an in-depth exploration of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Core Compound: Farnesylthiosalicylic Acid (FTS)
FTS is a synthetic derivative of salicylic acid and a farnesylcysteine mimetic. It competitively dislodges Ras proteins from their membrane-anchoring sites, leading to their cytosolic degradation and a subsequent reduction in cellular Ras levels.[4] This action inhibits critical downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are pivotal for cell growth, survival, and differentiation.[1][3]
Derivatives of Farnesylthiosalicylic Acid: A Comparative Analysis
The quest for more potent and drug-like FTS analogues has led to several innovative modifications of the parent molecule. These derivatives aim to improve anti-proliferative activity, enhance solubility, and explore synergistic therapeutic strategies.
Amide and Ester Derivatives
Modifications of the carboxyl group of FTS through amidation or esterification have yielded compounds with improved growth inhibitory activity compared to the parent compound.[5][6] FTS-amide, in particular, has demonstrated high efficacy in inhibiting active Ras-GTP and cell growth, showing significant inhibition of pancreatic and brain tumor growth in vivo.[5][6]
Farnesylthiosalicylamides with Diamine Linkers
Coupling FTS with various substituted diamines has produced a series of farnesylthiosalicylamides with significant antitumor activities.[7][8] Notably, mono-amide derivatives have displayed stronger anti-proliferative activity than their bis-amide counterparts.[8] One of the most potent compounds in this series, 10f, exhibited IC₅₀ values ranging from 3.78 to 7.63 μM across various cancer cell lines, surpassing the potency of both FTS and the multi-kinase inhibitor sorafenib.[8]
Nitric Oxide-Releasing Derivatives
To enhance the therapeutic index of FTS, novel derivatives incorporating a nitric oxide (NO)-releasing furoxan moiety have been synthesized.[4][9] NO is a signaling molecule with complex roles in cancer, including the potential to induce apoptosis. The hybrid compound 8l from this series showed potent inhibition of hepatocellular carcinoma cell proliferation, induced apoptosis, and produced high levels of NO in cancer cells but not in non-tumor cells.[4][9]
Hybrids with Hydroxylcinnamic Acid
Hybrids of FTS and hydroxylcinnamic acid have been designed to target both the Ras-related signaling pathway and the NF-κB signaling pathway, both of which are implicated in cancer development and progression. The most potent compound in this series, 5f, demonstrated broad-spectrum anti-proliferative activity against various cancer cell lines and was found to inhibit both Ras-related signaling and the phosphorylation of NF-κB.[10]
FTS-IR783 Conjugate
To address the challenges of poor hydrophilicity and tumor targeting, FTS was conjugated with the near-infrared dye IR783.[3] This conjugate, FTS-IR783, exhibited improved water solubility, enhanced tumor-targeting capabilities, and a 2- to 10-fold increase in anti-cancer efficacy against breast cancer cell lines compared to FTS. Interestingly, the conjugate appeared to exert its effects through a different mechanism, by directly activating AMPK and subsequently regulating the TSC2/mTOR signaling pathway, rather than by affecting Ras.[3]
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activities of key FTS derivatives against various human cancer cell lines.
Table 1: IC₅₀ Values (μM) of Farnesylthiosalicylamide Derivatives
| Compound | SMMC-7721 (Liver) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | U-87 MG (Glioblastoma) | PC-3 (Prostate) | K562 (Leukemia) |
| FTS | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Sorafenib | 9.12-22.9 | - | - | - | - | - | - |
| 8f [7] | 6.20 | 6.85 | 7.12 | 7.83 | 6.54 | 7.31 | 6.98 |
| 10f [8] | 3.78 | 4.12 | 5.23 | 7.63 | 4.56 | 6.87 | 5.91 |
Table 2: IC₅₀ Values (μM) of Nitric Oxide-Releasing FTS Derivatives against Hepatocellular Carcinoma (HCC) Cells
| Compound | Bel-7402 | SMMC-7721 | HepG2 |
| FTS | 45.3 | 52.1 | 63.7 |
| Sorafenib | 8.7 | 9.2 | 10.5 |
| 8l [4] | 3.1 | 4.2 | 5.6 |
Table 3: IC₅₀ Values (μM) of FTS-Hydroxylcinnamic Acid Hybrids
| Compound | SMMC-7721 | A549 | HCT-116 | MCF-7 | U-87 MG | PC-3 | K562 |
| FTS | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Sorafenib | 9.12-22.9 | - | - | - | - | - | - |
| 5f [10] | 4.12 | 5.23 | 6.18 | 8.24 | 4.98 | 7.15 | 6.32 |
Experimental Protocols
The following are generalized methodologies for the synthesis and evaluation of FTS derivatives, based on published literature.
General Synthesis of FTS Derivatives
The synthesis of FTS derivatives typically involves the coupling of the carboxyl group of FTS with a desired chemical moiety, such as an amine or an alcohol, to form an amide or ester linkage, respectively.[5][7] For instance, the synthesis of farnesylthiosalicylamides can be achieved by activating the carboxyl group of FTS, followed by a reaction with a substituted diamine.[7] The synthesis of nitric oxide-releasing derivatives involves coupling FTS with a furoxan-based NO donor through a suitable linker.[4] Purification of the final products is generally performed using chromatographic techniques such as column chromatography. The structure of the synthesized compounds is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-proliferative Activity Assay
The anti-proliferative activity of FTS derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. Human cancer cell lines are seeded in 96-well plates and, after a period of attachment, are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5] Following treatment, the MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan solution is then measured using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Western Blot Analysis of Signaling Pathways
To investigate the effect of FTS derivatives on cellular signaling pathways, Western blot analysis is employed.[4][7] Cancer cells are treated with the compounds for a specific time, after which the cells are lysed to extract total proteins. The protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred onto a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the proteins of interest (e.g., Ras, p-Raf, p-ERK, p-Akt) and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
The induction of apoptosis by FTS derivatives can be evaluated using various methods, including flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Treated cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of FTS and many of its derivatives involves the disruption of Ras membrane localization and the subsequent inhibition of downstream signaling pathways.
Figure 1: The Ras signaling pathway and the inhibitory action of FTS and its derivatives.
As depicted in Figure 1, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates Ras by promoting the exchange of GDP for GTP. Active, membrane-bound Ras-GTP then recruits and activates downstream effector proteins, initiating signaling cascades such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways. FTS and its derivatives interfere with the membrane localization of Ras-GTP, thereby blocking these downstream signals and inhibiting cell proliferation while promoting apoptosis.
For certain derivatives, such as the FTS-IR783 conjugate, an alternative mechanism of action has been proposed.
Figure 2: Proposed signaling pathway for the FTS-IR783 conjugate.
In this proposed pathway (Figure 2), the FTS-IR783 conjugate directly activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates TSC2, which in turn inhibits the mTORC1 complex, a key regulator of cell growth and proliferation. This suggests that the conjugation of FTS with other molecules can not only improve its physicochemical properties but also potentially alter its mechanism of action, opening new avenues for therapeutic intervention.
Conclusion and Future Directions
The derivatives of farnesylthiosalicylic acid represent a significant advancement in the development of Ras-targeting anti-cancer agents. By modifying the parent FTS molecule, researchers have successfully created analogues with enhanced potency, improved solubility, and novel mechanisms of action. The data presented in this guide highlight the promising potential of these derivatives in overcoming the limitations of FTS. Future research in this area should continue to focus on optimizing the structure-activity relationships of these compounds, further elucidating their molecular mechanisms, and advancing the most promising candidates into preclinical and clinical development. The exploration of combination therapies, where FTS derivatives are used alongside other anti-cancer agents, may also unlock synergistic effects and provide more effective treatment strategies for a wide range of human cancers.[11]
References
- 1. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras inhibitor farnesylthiosalicylic acid conjugated with IR783 dye exhibits improved tumor-targeting and altered anti-breast cancer mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel farnesylthiosalicylic acid derivatives for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of farnesylthiosalicylamides as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel nitric oxide-releasing derivatives of farnesylthiosalicylic acid: synthesis and evaluation of antihepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of hybrids from farnesylthiosalicylic acid and hydroxylcinnamic acid with dual inhibitory activities of Ras-related signaling and phosphorylated NF-κB - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Farnesyl Thiosalicylic Acid Amide (FTSA) for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Farnesyl Thiosalicylic Acid Amide (FTSA), a potent Ras and Rap1 inhibitor, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure consistent and reliable results in studies investigating the therapeutic potential of FTSA.
Physicochemical Properties and Solubility
This compound (FTSA), also known as Salirasib Amide, is a derivative of Farnesyl Thiosalicylic Acid (FTS). It is a lipophilic compound with limited solubility in aqueous solutions. Proper dissolution is critical for its biological activity in experimental models.
Solubility Data:
The solubility of FTSA in common laboratory solvents is summarized below. This data is essential for the preparation of stock solutions.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | 20 mg/mL | [2] |
In Vitro Dissolution Protocols
For cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.
Protocol 1: Preparation of a 10 mM FTSA Stock Solution in DMSO
Materials:
-
This compound (FTSA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of FTSA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of FTSA is 357.55 g/mol ), weigh out 3.575 mg of FTSA.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the FTSA powder. For a 10 mM stock, add 1 mL of DMSO to 3.575 mg of FTSA.
-
Mixing: Vortex the solution vigorously until the FTSA is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage, where it should be stable for at least one year.[4] For short-term storage (up to one month), solutions can be stored at -20°C.[3]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM FTSA stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw a vial of the 10 mM FTSA stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations and to minimize the final concentration of DMSO in the culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
Immediate Use: Add the final working solutions to the cell cultures immediately after preparation. It is not recommended to store aqueous solutions of FTSA for more than one day.[4]
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing FTSA solutions and conducting in vitro experiments.
In Vivo Dissolution Protocol
For animal studies, FTSA can be administered orally. A suitable vehicle is required to ensure proper suspension and delivery of the compound.
Protocol 3: Preparation of FTSA for Oral Gavage in Mice
Materials:
-
This compound (FTSA) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Balance
Procedure:
-
Calculation: Calculate the total amount of FTSA required based on the dose, number of animals, and dosing volume. A published study used a dose of 100 mg/kg administered orally twice daily in nude mice.[3][5]
-
Suspension: Weigh the required amount of FTSA powder.
-
Vehicle Preparation: Prepare the desired vehicle. A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Mixing: Gradually add the FTSA powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
-
Administration: Administer the suspension to the animals via oral gavage immediately after preparation to prevent settling of the compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FTSA in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 20 | [2][5] |
| U87 | Glioblastoma | 10 | [2][5] |
FTSA Signaling Pathway
FTSA primarily targets the Ras signaling pathway. Ras proteins are small GTPases that, when activated, trigger downstream signaling cascades that regulate cell proliferation, survival, and differentiation. FTSA is believed to function by dislodging Ras from the cell membrane, which is essential for its activity.
Ras Signaling Pathway and FTSA's Point of Intervention
References
Application Notes: Designing Experiments with Farnesyl Thiosalicylic Acid Amide (FTS Amide)
Introduction
Farnesyl Thiosalicylic Acid Amide (FTS Amide), also known as Salirasib Amide, is a synthetic small molecule derived from Farnesyl Thiosalicylic Acid (FTS, Salirasib). It is a potent Ras inhibitor that functions by interfering with the membrane localization of active Ras proteins, which is essential for their signaling functions.[1][2] FTS Amide has demonstrated greater potency in inhibiting tumor cell growth compared to its parent compound, FTS, making it a promising candidate for cancer therapy research.[3][4] These application notes provide detailed protocols and data for researchers designing in vitro and in vivo experiments with FTS Amide.
Mechanism of Action
FTS Amide is a farnesylcysteine mimetic. The farnesyl group on Ras proteins is crucial for their attachment to the inner leaflet of the plasma membrane. FTS Amide is thought to compete with farnesylated, active Ras (Ras-GTP) for binding to escort proteins like galectins, thereby dislodging Ras from its membrane anchor.[2][5] This displacement renders Ras susceptible to degradation and prevents it from activating downstream pro-proliferative signaling pathways, such as the Raf-MEK-ERK and PI3K-Akt pathways.[2][6] Studies also suggest that FTS Amide may inhibit Rap1, another small GTPase involved in cell signaling.[7]
Caption: FTS Amide dislodges active Ras-GTP from the cell membrane, inhibiting downstream signaling.
Quantitative Data
The following tables summarize key quantitative data for FTS Amide from preclinical studies.
Table 1: In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| PANC-1 | Pancreatic Cancer | 20 | [1][3] |
| U87 | Glioblastoma | 10 |[1][3] |
For comparison, the IC50 values for the parent compound FTS (Salirasib) in PANC-1 and U87 cells were reported as 35 µM and 50 µM, respectively, highlighting the increased potency of the amide derivative.[3]
Table 2: In Vivo Experimental Parameters
| Animal Model | Tumor Model | Dosage | Administration Route | Citation |
|---|---|---|---|---|
| Nude Mice | U87 Glioblastoma (Intracranial) | 100 mg/kg, twice daily | Oral | [1] |
| Nude Mice | PANC-1 (Subcutaneous) | 100 mg/kg, twice daily | Oral |[3] |
Experimental Protocols
1. General Handling and Preparation
-
Solubility: FTS Amide is soluble in ethanol (~20 mg/ml), DMSO (~10 mg/ml), and DMF (~12 mg/ml).[3]
-
Stock Solution Preparation: For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO or ethanol. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment and control groups and is non-toxic to the cells (typically ≤ 0.1%).
2. Protocol: In Vitro Cell Viability Assay
This protocol is designed to determine the IC50 of FTS Amide in a cancer cell line using a colorimetric assay like WST-1 or MTT.
Caption: A typical workflow for determining the IC50 of FTS Amide in vitro.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment Preparation: Prepare serial dilutions of FTS Amide in complete culture medium. A typical concentration range to test, based on known IC50 values, would be 1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the FTS Amide dilutions or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of WST-1) to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control cells (set to 100% viability), and use a non-linear regression analysis (log(inhibitor) vs. normalized response) to calculate the IC50 value.
3. Protocol: Western Blot Analysis of Ras Signaling
This protocol outlines the procedure to assess the effect of FTS Amide on the levels of total Ras and the phosphorylation status of its downstream effectors like ERK and Akt.
Caption: Standardized workflow for analyzing protein expression and phosphorylation via Western Blot.
Methodology:
-
Cell Treatment and Lysis: Culture cells in 6-well plates to ~80% confluency. Treat with FTS Amide (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 or 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Pan-Ras, K-Ras, p-ERK, total ERK, p-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.
4. Protocol: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of FTS Amide in a subcutaneous mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 PANC-1 cells) in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: Prepare FTS Amide for oral gavage. Based on previous studies, a dose of 100 mg/kg administered twice daily can be used.[1][3] The vehicle control group should receive the formulation vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors for weight measurement, histological analysis, and/or biomarker studies (e.g., Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the FTS Amide-treated and vehicle-treated groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of contact sensitivity by farnesylthiosalicylic acid-amide, a potential Rap1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Ras-GTP Levels Following FTS-A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-farnesylthiosalicylic acid (FTS-A), also known as Salirasib, is a synthetic Ras inhibitor that has shown promise in preclinical and clinical studies for the treatment of various cancers and other diseases driven by hyperactive Ras signaling.[1][2] Unlike farnesyltransferase inhibitors, FTS-A does not block the initial farnesylation of Ras proteins. Instead, it acts as a farnesylcysteine mimetic, competitively dislodging Ras from its membrane-anchoring proteins, thereby disrupting its localization and downstream signaling.[1][3] This leads to a reduction in the active, GTP-bound form of Ras and subsequent inhibition of key signaling pathways like the Raf-MEK-ERK and PI3K-Akt pathways.[3][4][5]
These application notes provide a detailed protocol for the analysis of Ras-GTP levels by Western blot following treatment with FTS-A. The primary method described is the Ras activation assay, also known as a pulldown assay, which utilizes the Ras-binding domain (RBD) of the Raf-1 kinase to specifically isolate active, GTP-bound Ras from total cell lysates.
Data Presentation: Quantitative Analysis of FTS-A Treatment on Ras-GTP Levels
The following tables summarize the quantitative effects of FTS-A treatment on Ras-GTP levels as reported in various studies. These data illustrate the efficacy of FTS-A in reducing the active form of Ras in different experimental models.
Table 1: Effect of FTS-A on Ras-GTP Levels in Pancreatic Cancer Cells
| Cell Line | FTS-A Concentration (µM) | Treatment Duration (hours) | % Reduction in Ras-GTP (compared to control) | Reference |
| Panc-1 | 25 | 24 | Significant, concentration-dependent decrease | [4] |
| Panc-1 | 50 | 24 | More pronounced inhibition than lower concentrations | [4] |
Table 2: In Vivo Efficacy of FTS-A on Ras Activity
| Animal Model | FTS-A Dosage | Treatment Duration | Tissue/Organ | % Reduction in Ras Activity (compared to untreated) | Reference |
| dy2J/dy2J mice | Not specified | Not specified | Muscle | Statistically significant decrease (P<0.05) | [6] |
| Rat model of liver cirrhosis | 5 mg/kg | 12 weeks | Liver | ~70% | [7] |
| Rat thy-1 nephritis model | Not specified | Not specified | Glomeruli | Almost fully prevented the increase in Ki-Ras and N-Ras expression | [8] |
Experimental Protocols
Ras Activation Assay (Pulldown Assay)
This protocol is a widely used method for the semi-quantitative determination of the activation state of Ras GTPases.[9] It involves the affinity-based isolation of the active, GTP-bound fraction of Ras from cellular extracts, followed by its detection via Western blotting.[9]
Materials:
-
Cells of interest cultured and treated with FTS-A or vehicle control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
1X Assay/Lysis Buffer (e.g., from a Ras Activation Assay Kit, typically containing Tris-HCl, NaCl, MgCl2, detergents, and protease inhibitors).
-
Raf1-RBD (Ras-binding domain of Raf-1) fused to Glutathione S-transferase (GST) and bound to glutathione-agarose beads (or similar affinity matrix).
-
GTPγS (non-hydrolyzable GTP analog for positive control).
-
GDP (for negative control).
-
2X reducing SDS-PAGE sample buffer.
-
Primary antibody: Anti-pan-Ras antibody or isoform-specific Ras antibodies.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Protein concentration determination assay kit (e.g., BCA or Bradford).
Procedure:
1. Cell Lysis:
-
Culture cells to approximately 80-90% confluency.[10][11] Treat cells with the desired concentrations of FTS-A or vehicle for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[10][11]
-
Completely remove the final PBS wash and add an appropriate volume of ice-cold 1X Assay/Lysis Buffer (e.g., 0.5-1 mL per 10 cm plate).[10][11]
-
Scrape the adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[10][11]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in 1X Assay/Lysis Buffer.[10]
-
Clarify the lysates by centrifuging at 12,000 x g for 10 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the total cellular protein, and determine the protein concentration. It is recommended to use at least 0.5 mg of total protein per pulldown.
2. Affinity Precipitation of Activated Ras:
-
Aliquot 0.5-1 mg of cell lysate into a fresh microcentrifuge tube. Adjust the volume of each sample to 1 mL with 1X Assay/Lysis Buffer.[11][12]
-
(Optional but recommended) For positive and negative controls, use untreated cell lysate and load one aliquot with GTPγS (final concentration ~100 µM) and another with GDP (final concentration ~1 mM). Incubate at 30°C for 30 minutes with agitation, then stop the reaction by adding MgCl2 (final concentration ~60 mM).[12]
-
Thoroughly resuspend the Raf1-RBD agarose bead slurry.[11][12]
-
Quickly add an appropriate amount of the bead slurry (e.g., 20-40 µL) to each tube of cell lysate.[11][12]
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.[10][11][12]
-
Pellet the beads by centrifugation at approximately 5,000-14,000 x g for 10-60 seconds.[10][11][12]
-
Carefully aspirate and discard the supernatant, ensuring the bead pellet is not disturbed.[10][11][12]
-
Wash the beads three times with 0.5 mL of 1X Assay/Lysis Buffer. After each wash, pellet the beads by centrifugation and aspirate the supernatant.[10][11][12]
-
After the final wash, carefully remove all of the supernatant.
3. Western Blot Analysis:
-
Resuspend the bead pellet in 20-40 µL of 2X reducing SDS-PAGE sample buffer.[10][11][12]
-
Boil each sample for 5 minutes to elute the bound proteins.[10][11][12]
-
Centrifuge the samples to pellet the agarose beads, and load the supernatant onto an SDS-PAGE gel.
-
It is crucial to also load a small fraction (e.g., 20-40 µg) of the total cell lysate to determine the total Ras levels in each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Ras (e.g., anti-pan-Ras) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Use an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
The intensity of the bands corresponding to GTP-bound Ras (pulldown lanes) can be quantified using densitometry software and normalized to the total Ras levels from the total lysate lanes.
Visualization of Signaling Pathways and Experimental Workflow
Diagram 1: FTS-A Mechanism of Action on the Ras Signaling Pathway
Caption: Mechanism of FTS-A in disrupting Ras membrane localization and downstream signaling.
Diagram 2: Experimental Workflow for Ras Activation Assay
Caption: Workflow of the Ras-GTP pulldown assay followed by Western blot analysis.
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Ras antagonist, farnesylthiosalicylic acid (FTS), inhibits experimentally-induced liver cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ras antagonist farnesylthiosalicylic acid (FTS) reduces glomerular cellular proliferation and macrophage number in rat thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
Application Notes and Protocols for Cell Viability Assay Using FTS-A
Introduction
Farnesylthiosalicylic acid (FTS-A), also known as Salirasib, is a synthetic farnesylcysteine mimetic that acts as a potent Ras inhibitor.[1] In numerous human cancers, mutations in Ras proteins are a critical driver of malignancy, making Ras a prime target for therapeutic intervention.[2] FTS-A functions by dislodging Ras from its membrane-anchoring domains, which facilitates its degradation and subsequently inhibits Ras-dependent signaling pathways that control cell proliferation, survival, and differentiation.[2][3][4][5]
The assessment of cell viability is a fundamental method for evaluating the efficacy of cytotoxic and cytostatic compounds like FTS-A in pre-clinical research. Cell viability assays are crucial for determining dose-response relationships, calculating IC50 values (the concentration of a drug that inhibits a biological process by 50%), and understanding the compound's impact on cancer cells. This document provides a detailed protocol for assessing cell viability in response to FTS-A treatment using a colorimetric MTS-based assay.
Principle of the MTS Assay
The MTS assay is a robust method for determining the number of viable cells in culture. The principle is based on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells. Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble formazan product that is purple in color.[6] The amount of formazan produced is directly proportional to the number of living cells in the culture.[7] The quantity of formazan is measured by recording the absorbance at 490-500 nm.[6] This assay is preferred for its simplicity, as it does not require a solubilization step, unlike the MTT assay.[7][6]
FTS-A Mechanism of Action: Ras Signaling Pathway
FTS-A primarily targets the Ras signaling cascade. The diagram below illustrates the canonical Ras pathway and the specific point of inhibition by FTS-A.
Caption: FTS-A dislodges active Ras from the plasma membrane, inhibiting downstream signaling.
Experimental Protocol: Cell Viability Assay with FTS-A
This protocol details the steps for determining the effect of FTS-A on the viability of a chosen cancer cell line using an MTS assay.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HCT-116, Panc-1, A549)
-
FTS-A (Salirasib): (CAS: 162520-00-5)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
MTS Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 490 nm)
-
Hemocytometer or automated cell counter
-
Standard sterile cell culture equipment (pipettes, flasks, etc.)
-
Experimental Workflow
The following diagram outlines the major steps of the experimental procedure.
References
- 1. Continuous treatment with FTS confers resistance to apoptosis and affects autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTS and 2-DG induce pancreatic cancer cell death and tumor shrinkage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous treatment with FTS confers resistance to apoptosis and affects autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Integrated preclinical and clinical development of S-trans, trans-Farnesylthiosalicylic Acid (FTS, Salirasib) in pancreatic cancer [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ras Activation Assay Using Farnesyl Thiosalicylic Acid Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive tumorigenesis.[2][3] Consequently, inhibiting aberrant Ras signaling is a key strategy in cancer drug development.
Farnesyl Thiosalicylic Acid (FTS), also known as Salirasib, is a Ras inhibitor that disrupts the association of active Ras with the plasma membrane, a prerequisite for its signaling activity.[2][3][4] Farnesyl Thiosalicylic Acid Amide (FTS-Amide) is a derivative of FTS with demonstrated anti-cancer properties, including the ability to inhibit tumor growth.[5][6] This document provides detailed protocols for utilizing a Ras activation assay to evaluate the efficacy of FTS-Amide in inhibiting Ras activity.
The Ras activation assay is a pulldown-based method that selectively isolates the active, GTP-bound form of Ras from cell lysates.[7][8] This is achieved using the Ras-binding domain (RBD) of the Raf-1 kinase, which specifically interacts with Ras-GTP.[8] The amount of activated Ras is then quantified by western blotting. This assay is a fundamental tool for screening and characterizing potential Ras inhibitors like FTS-Amide.
Mechanism of Action of this compound
This compound acts as a farnesylcysteine mimetic.[3] This allows it to compete with the farnesylated C-terminus of Ras proteins for binding to escort proteins that facilitate Ras localization to the plasma membrane.[2] By disrupting this interaction, FTS-Amide dislodges active Ras from the membrane, rendering it unable to engage its downstream effectors and leading to its subsequent degradation.[2][4] This mechanism of action makes FTS-Amide a promising candidate for targeted cancer therapy.
Signaling Pathway Diagram
Caption: The Ras signaling cascade and the inhibitory action of FTS-Amide.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line with known Ras activation (e.g., Panc-1, which has a KRAS mutation).[5]
-
This compound (FTS-Amide): Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis/Binding/Wash Buffer: 25 mM Tris-HCl pH 7.2, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol.[9] Add protease inhibitors immediately before use.
-
GST-Raf1-RBD Agarose Beads: (e.g., from a commercial Ras Activation Assay Kit).[10][11]
-
GTPγS and GDP: For positive and negative controls.[9]
-
Primary Antibody: Anti-Ras antibody (pan-Ras or isoform-specific).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST.
-
TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl pH 7.6, 150 mM NaCl, 0.1% Tween-20.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Protein Assay Reagent (e.g., BCA or Bradford)
Experimental Workflow
Caption: Workflow for the Ras Activation Assay.
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Seed cells in 100 mm plates and grow to 80-90% confluency.[11]
-
Serum-starve the cells for 12-24 hours if growth factor-induced Ras activation is to be studied.
-
Treat the cells with varying concentrations of FTS-Amide (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
(Optional) For a positive control of Ras activation, stimulate cells with a known activator like EGF (100 ng/mL) for 10 minutes before lysis.
2. Cell Lysate Preparation
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the PBS completely and add 0.5-1 mL of ice-cold Lysis/Binding/Wash Buffer to each plate.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 10-15 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube. This is the total cell lysate.
-
Determine the protein concentration of each lysate using a standard protein assay. It is crucial to use a sufficient amount of protein for the pulldown (typically 500 µg to 1 mg).[10][12]
3. Ras Pulldown Assay
-
Equilibrate the protein concentration of all samples with Lysis/Binding/Wash Buffer.
-
(Optional Controls) For a positive control, take an aliquot of untreated lysate and add GTPγS to a final concentration of 100 µM. For a negative control, add GDP to a final concentration of 1 mM. Incubate at 30°C for 30 minutes with agitation, then stop the reaction by adding 1 M MgCl₂ to a final concentration of 60 mM.[10]
-
Thoroughly resuspend the GST-Raf1-RBD agarose bead slurry.[11]
-
To each lysate sample (containing 500 µg - 1 mg of protein), add 20-40 µL of the bead slurry.[11]
-
Incubate the tubes at 4°C for 1 hour with gentle rocking or rotation.[13]
-
Collect the beads by centrifuging at 6,000 x g for 30 seconds at 4°C.[9]
-
Carefully aspirate and discard the supernatant.
4. Western Blotting
-
Wash the beads three times with 500 µL of ice-cold Lysis/Binding/Wash Buffer. After the final wash, remove all supernatant.[9]
-
Resuspend the bead pellet in 40 µL of 2X SDS-PAGE sample buffer.[1]
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge at 6,000 x g for 2 minutes and load the supernatant onto an SDS-PAGE gel.
-
Also load a small amount (10-20 µg) of the total cell lysate for each sample to serve as a loading control for total Ras levels.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-Ras antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the active Ras signal to the total Ras signal from the input lysates.
Data Presentation
The following tables present hypothetical, yet representative, data from a Ras activation assay designed to evaluate the effect of FTS-Amide.
Table 1: Dose-Dependent Inhibition of Ras Activation by FTS-Amide
| FTS-Amide (µM) | Active Ras (Densitometry Units) | Total Ras (Densitometry Units) | Normalized Ras Activation (%) |
| 0 (Vehicle) | 15,230 | 16,500 | 100.0 |
| 10 | 11,560 | 16,350 | 76.9 |
| 25 | 7,890 | 16,600 | 51.8 |
| 50 | 4,210 | 16,420 | 27.6 |
| 100 | 1,850 | 16,550 | 12.1 |
Table 2: Time-Course of Ras Inhibition by 50 µM FTS-Amide
| Treatment Time (hours) | Active Ras (Densitometry Units) | Total Ras (Densitometry Units) | Normalized Ras Activation (%) |
| 0 | 15,300 | 16,480 | 100.0 |
| 2 | 10,880 | 16,510 | 71.1 |
| 6 | 6,950 | 16,450 | 45.4 |
| 12 | 4,150 | 16,530 | 27.1 |
| 24 | 2,540 | 16,490 | 16.6 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for active Ras | Insufficient protein in pulldown | Increase the amount of lysate used (up to 1 mg).[10] |
| Inactive Ras in cells | Stimulate cells with a known activator (e.g., EGF) to confirm assay functionality. | |
| Inefficient pulldown | Ensure GST-Raf-RBD beads are not expired and are handled gently. | |
| High background in Western blot | Insufficient washing | Increase the number and duration of washes. |
| Blocking is inadequate | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Inconsistent results | Variability in cell culture | Ensure consistent cell density, passage number, and treatment conditions. |
| Inconsistent lysis | Keep samples on ice at all times and use fresh protease inhibitors. | |
| Uneven protein loading | Perform a protein assay carefully and confirm equal loading with a total Ras blot. |
Conclusion
The Ras activation assay is an indispensable tool for characterizing the efficacy of Ras inhibitors. The protocols outlined here provide a comprehensive guide for researchers to assess the inhibitory potential of this compound on Ras activity. By carefully following these procedures and utilizing appropriate controls, reliable and quantifiable data can be generated to advance the development of novel anti-cancer therapeutics targeting the Ras signaling pathway.
References
- 1. abcam.com [abcam.com]
- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salirasib in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. neweastbio.com [neweastbio.com]
- 8. ctl.cornell.edu [ctl.cornell.edu]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
- 12. Ras activation pull-down assay [bio-protocol.org]
- 13. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for FTS (S-trans,trans-farnesylthiosalicylic acid) Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-trans,trans-farnesylthiosalicylic acid (FTS), also known as Salirasib, is a potent and specific inhibitor of Ras proteins.[1][2][3] Ras proteins are key regulators of cellular signal transduction pathways involved in cell growth, differentiation, and survival.[4] Activating mutations in Ras genes are frequently found in human cancers, making it a critical target for anti-cancer drug development. FTS exerts its inhibitory effect by dislodging Ras from the cell membrane, thereby disrupting downstream signaling cascades.[3][5] These application notes provide a detailed protocol for the preparation of FTS stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for FTS, including its physicochemical properties, solubility, and effective concentrations in various cancer cell lines.
Table 1: Physicochemical Properties of FTS (Salirasib)
| Property | Value | Reference |
| Synonyms | FTS, Salirasib | [5] |
| Molecular Formula | C₂₂H₃₀O₂S | [5] |
| Molecular Weight | 358.5 g/mol | [5] |
Table 2: Solubility of FTS (Salirasib)
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 16.75 mg/mL (≥ 46.7 mM) | [6] |
| Ethanol | ≥ 16.2 mg/mL (≥ 45.2 mM) | [6] |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | [5] |
Table 3: Effective Concentrations of FTS (Salirasib) in Cancer Cell Lines
| Cell Line | Assay | Concentration/IC₅₀ | Reference |
| Panc-1 (Pancreatic Cancer) | Ras protein decrease | 25 - 50 µM | [7] |
| HepG2 (Hepatocellular Carcinoma) | Growth Inhibition (7 days) | 50 µM (46% reduction) | [8] |
| Huh7 (Hepatocellular Carcinoma) | Growth Inhibition (7 days) | 50 µM (30% reduction) | [8] |
| Hep3B (Hepatocellular Carcinoma) | Growth Inhibition (7 days) | 50 µM (69% reduction) | [8] |
| ELT3 (Leiomyoma) | Proliferation Inhibition | IC₅₀: 58.57 ± 4.59 µM | [9] |
| Ha-ras-transformed Rat1 fibroblasts | Growth Inhibition | IC₅₀: 7.5 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FTS Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of FTS in DMSO, a commonly used solvent for cell culture applications.
Materials:
-
S-trans,trans-farnesylthiosalicylic acid (FTS, Salirasib) powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of FTS:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of FTS is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 358.5 g/mol = 3.585 mg
-
-
-
Weighing FTS:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.585 mg of FTS powder directly into the tube.
-
-
Dissolving FTS:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the FTS powder.
-
Vortex the tube thoroughly until the FTS is completely dissolved. Gentle warming at 37°C can aid dissolution if necessary.[6]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM FTS stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This minimizes freeze-thaw cycles.
-
Protocol 2: Treatment of Cells in Culture with FTS
This protocol outlines the general procedure for treating cultured cells with the prepared FTS stock solution.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
10 mM FTS stock solution in DMSO
-
Sterile pipette tips
Procedure:
-
Cell Seeding:
-
Seed cells at the desired density in culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%) before treatment.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM FTS stock solution at room temperature.
-
Prepare the desired final concentration of FTS by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 50 µM in 10 mL of medium:
-
Volume of stock (µL) = (Final concentration (µM) x Final volume (mL)) / Stock concentration (mM)
-
Volume of stock (µL) = (50 µM x 10 mL) / 10 mM = 50 µL
-
-
Add 50 µL of the 10 mM FTS stock solution to 10 mL of pre-warmed complete cell culture medium and mix well.
-
-
Cell Treatment:
-
Incubation and Analysis:
-
Incubate the cells for the desired period. The incubation time will depend on the specific experiment and cell type.
-
Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays, western blotting for Ras and downstream effectors, or cell cycle analysis.[8]
-
Mandatory Visualizations
Ras Signaling Pathway and the Action of FTS
The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for FTS. FTS acts by dislodging Ras from the plasma membrane, thereby preventing its activation and subsequent downstream signaling.
References
- 1. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. caymanchem.com [caymanchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, Salirasib) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Oral Gavage Formulation of Farnesyl Thiosalicylic Acid Amide (FTS-A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl Thiosalicylic Acid Amide (FTS-A), also known as Salirasib Amide, is a synthetic small molecule and a derivative of Farnesyl Thiosalicylic Acid (FTS). It has garnered significant interest in preclinical research for its potential as an inhibitor of Ras and Rap1 signaling pathways, which are frequently dysregulated in various cancers and inflammatory diseases.[1] Notably, FTS-A exhibits a more potent inhibitory effect on Rap1 as compared to Ras.[1][2] The parent compound, FTS, functions by dislodging Ras proteins from the cell membrane, thereby disrupting their signaling activity.[3][4] Due to its hydrophobic nature and poor water solubility, developing a stable and effective oral formulation is crucial for in vivo studies.
These application notes provide detailed protocols for the preparation of an oral gavage formulation of FTS-A suitable for preclinical animal studies, particularly in mice. Additionally, it outlines the key signaling pathways affected by FTS-A to provide a mechanistic context for its biological activity.
Data Presentation
Solubility of this compound (FTS-A)
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~12 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Ethanol | ~20 mg/mL |
| Water | Poorly soluble |
Data compiled from publicly available information.
In Vivo Dosing Information
| Parameter | Value | Reference |
| Animal Model | Nude Mice | --INVALID-LINK-- |
| Dosing Route | Oral Gavage | --INVALID-LINK-- |
| Dosage | 100 mg/kg | --INVALID-LINK-- |
| Frequency | Twice Daily | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of FTS-A Suspension for Oral Gavage
This protocol details the preparation of a homogenous suspension of FTS-A using methylcellulose and Tween 80 as suspending and wetting agents, respectively. This is a widely used vehicle for oral administration of poorly water-soluble compounds in preclinical studies.
Materials:
-
This compound (FTS-A) powder
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Calibrated oral gavage needles
Procedure:
-
Preparation of 0.5% Methylcellulose (MC) Vehicle:
-
To prepare 100 mL of 0.5% MC solution, heat approximately 30 mL of deionized water to 60-70°C in a beaker with a magnetic stirrer.
-
Slowly add 0.5 g of methylcellulose powder to the heated water while stirring continuously to form a uniform, milky suspension.
-
Remove the beaker from the heat and add 70 mL of cold deionized water to the suspension.
-
Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear. This may take several hours or can be left overnight.
-
-
Preparation of 0.5% MC with 0.2% Tween 80 Vehicle:
-
To the clear 0.5% MC solution, add 0.2 mL of Tween 80.
-
Stir the solution until the Tween 80 is completely dispersed.
-
-
Preparation of FTS-A Suspension:
-
Calculate the required amount of FTS-A and vehicle based on the desired final concentration and the number of animals to be dosed. For a 10 mg/mL suspension, weigh 100 mg of FTS-A for every 10 mL of vehicle.
-
Place the weighed FTS-A powder in a glass vial or beaker.
-
Add a small volume of the 0.5% MC with 0.2% Tween 80 vehicle to the FTS-A powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for a few minutes in a water bath sonicator to break down clumps and achieve a fine, uniform dispersion.
-
-
Administration:
-
Before each administration, thoroughly mix the suspension by vortexing or inverting the container to ensure uniform distribution of FTS-A.
-
Administer the suspension to the animals using a calibrated oral gavage needle. The typical gavage volume for mice is 10 mL/kg of body weight.
-
Signaling Pathways and Experimental Workflows
This compound (FTS-A) Mechanism of Action
FTS-A primarily functions by inhibiting the Ras and Rap1 signaling pathways. It is believed to act by dislodging these small GTPases from the plasma membrane, which is essential for their activity. This leads to the downregulation of their downstream effector pathways.
References
Troubleshooting & Optimization
Technical Support Center: Farnesyl Thiosalicylic Acid Amide
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Farnesyl Thiosalicylic Acid Amide (FTS Amide, Salirasib Amide) in Phosphate-Buffered Saline (PBS) and other aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is Farnesyl Thiosalicylic Acid (FTS) Amide and why is it used?
Farnesyl Thiosalicylic Acid (FTS) Amide is a synthetic small molecule and a derivative of FTS (also known as Salirasib).[1][2] It functions as a potent Ras inhibitor.[2][3] The Ras family of proteins are crucial GTPases that regulate signaling pathways involved in cell growth, differentiation, and survival, such as the MAPK pathway.[4][5][] In many cancers, Ras proteins are chronically activated by mutations.[4][7] FTS Amide acts by competing with Ras for binding to escort proteins, dislodging it from the cell membrane, which is essential for its signaling activity.[1][7][8] This disruption makes FTS Amide a valuable tool for cancer research and drug development.
Q2: Why is FTS Amide difficult to dissolve in PBS?
FTS Amide is a hydrophobic (lipophilic) molecule. Its chemical structure, which includes a long farnesyl tail, gives it poor water solubility. The parent compound, FTS, has a reported water solubility of only 2 µg/mL and a solubility of just 0.5 mg/mL in a 1:1 mixture of Ethanol:PBS.[8][9] PBS is an aqueous salt solution, which is a challenging environment for dissolving hydrophobic compounds; the salts can even decrease the solubility of some molecules.[10] Therefore, direct dissolution of FTS Amide powder into PBS is not recommended and will likely result in precipitation or an insoluble suspension.
Q3: What is the recommended solvent for making a stock solution?
It is highly recommended to first prepare a concentrated stock solution in an organic solvent. The choice of solvent depends on the required concentration.
-
Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of approximately 10 mg/mL.[1][2][11]
-
Ethanol can also be used, with a reported solubility of around 20 mg/mL.[1][2]
-
Dimethylformamide (DMF) is another option, with a solubility of about 10-12 mg/mL.[1][2]
For long-term storage, it is recommended to store the stock solution at -20°C.[1]
Q4: My FTS Amide precipitated after I diluted my DMSO stock into my PBS-based buffer. What went wrong?
This is a common issue known as "crashing out." It happens when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is not soluble. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution was likely too low to keep the FTS Amide dissolved. It is crucial to ensure the final working concentration of FTS Amide does not exceed its solubility limit in the final buffer composition.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
The residual amount of the organic solvent should be kept to a minimum, as it may have physiological effects on the cells.[1] As a general rule, the final concentration of DMSO in cell culture media should not exceed 0.5%, with many researchers aiming for 0.1% or lower to avoid artifacts. You must determine the tolerance of your specific cell line to the solvent.
Q6: How should I store aqueous solutions of FTS Amide?
It is not recommended to store aqueous solutions of FTS Amide for more than one day.[1] Due to its low stability and solubility in aqueous media, it is best to prepare fresh working solutions from your frozen organic stock solution for each experiment.
Data Summary Tables
Table 1: Solubility of FTS Amide and FTS in Common Organic Solvents
| Compound | Solvent | Approximate Solubility | Reference(s) |
| FTS Amide | DMSO | ~10 mg/mL | [1][2][11] |
| Ethanol | ~20 mg/mL | [1][2] | |
| DMF | ~10-12 mg/mL | [1][2] | |
| FTS (Parent Cmpd.) | DMSO | 20 mg/mL | [8] |
| Ethanol | 30 mg/mL | [8] | |
| DMF | 30 mg/mL | [8] | |
| Ethanol:PBS (1:1) | 0.5 mg/mL | [8] |
Table 2: Example Dilution Scheme for a 10 µM Working Solution
This table provides an example of a two-step serial dilution to minimize the final DMSO concentration.
| Step | Action | Stock Concentration | Volume to Add | Diluent | Diluent Volume | Final Concentration | Final DMSO % |
| 1 | Prepare Intermediate Dilution | 10 mM (in 100% DMSO) | 10 µL | PBS or Culture Media | 990 µL | 100 µM | 1.0% |
| 2 | Prepare Final Working Solution | 100 µM (from Step 1) | 100 µL | PBS or Culture Media | 900 µL | 10 µM | 0.1% |
Troubleshooting Guide: Compound Precipitation in PBS
Issue: You've diluted your FTS Amide stock solution (in DMSO/Ethanol) into your PBS or cell culture medium, and the solution has become cloudy or contains visible precipitate.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for FTS Amide precipitation.
Step-by-Step Solutions
-
Verify Your Stock Solution: Before any dilution, ensure your concentrated stock in organic solvent is fully dissolved and clear. If you see any crystals, warm the vial gently in a 37°C water bath and vortex until clear.
-
Reduce Final Concentration: The most common cause of precipitation is exceeding the solubility limit. Try lowering the final concentration of FTS Amide in your experiment. The IC50 values are often in the 10-20 µM range, so higher concentrations may not be necessary or soluble.[1]
-
Optimize the Dilution Method:
-
Increase Final Solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.
-
Vortex While Adding: Add the stock solution drop-wise into the PBS or media while vigorously vortexing. This rapid mixing can prevent localized high concentrations that initiate precipitation.
-
Use Serial Dilutions: Instead of a single large dilution, perform a one or two-step serial dilution (see Table 2). This gradually reduces the organic solvent concentration and can be more effective.[10]
-
-
Warm the Diluent: Gently warming the PBS or media to 37°C before adding the stock solution can sometimes improve solubility. However, do not heat the FTS Amide stock for prolonged periods.
-
Consider Formulation Aids (Advanced): For persistent issues, especially in in vivo preparations, the use of co-solvents or surfactants may be necessary.[12] Options include using SBE-β-CD or Tween surfactants, though these must be validated for compatibility with your specific assay.[13]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out your FTS Amide powder (Formula Weight: 357.6 g/mol ) in a sterile microcentrifuge tube.[2] For example, weigh 1 mg.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))
-
Volume (µL) for 1 mg = (0.001 g / (0.01 mol/L * 357.6 g/mol )) * 1,000,000 µL/L ≈ 279.7 µL
-
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Ensure Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, warm briefly at 37°C to ensure all solid material is dissolved. The solution should be perfectly clear.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Experimental Workflow for Solution Preparation
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Ras inhibitor farnesylthiosalicylic acid conjugated with IR783 dye exhibits improved tumor-targeting and altered anti-breast cancer mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labsolu.ca [labsolu.ca]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
FTS-A (Salirasib) Technical Support Center: A Guide for Cancer Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of FTS-A (Salirasib) for different cancer cell lines. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FTS-A (Salirasib)?
A1: FTS-A is a farnesylcysteine mimetic that acts as a potent Ras inhibitor. It selectively disrupts the association of active Ras proteins with the plasma membrane by competing for binding to Ras-escort proteins.[1][2] This dislodgement prevents Ras from activating downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt pathways.
Q2: How should I prepare and store FTS-A for in vitro experiments?
A2: FTS-A is soluble in DMSO.[3][4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-72 mg/mL) and store it at -20°C.[3] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for FTS-A in cancer cell lines?
A3: The effective concentration of FTS-A can vary significantly between different cancer cell lines. Based on published data, a broad starting range to test would be from 25 µM to 200 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does serum concentration in the culture medium affect FTS-A activity?
A4: Serum contains various growth factors that can activate Ras and other pro-survival pathways. Studies have shown that FTS-A is more potent (i.e., has a lower IC50) in serum-starved or low-serum conditions compared to cultures with high serum concentrations.[5] This is because the drug's inhibitory effect on Ras signaling is more pronounced when the pathway is not being strongly stimulated by exogenous growth factors.
Q5: Can cancer cells develop resistance to FTS-A?
A5: Yes, prolonged treatment with FTS-A can lead to the development of drug resistance in some cancer cell lines.[6][7][8] One study on HCT-116 colon cancer cells showed that continuous exposure for six months resulted in resistance to FTS-A-induced growth inhibition and apoptosis. This resistance was associated with altered autophagy and changes in Ras-related signaling pathways.[6][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density.2. Differences in cell confluence at the time of treatment.3. Fluctuation in serum concentration in the media.4. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density for all experiments.2. Standardize the timing of drug addition based on cell confluence.3. Use the same batch and concentration of serum for all related experiments.4. Use low-passage cells and regularly check for mycoplasma contamination. |
| Low or no observable effect of FTS-A | 1. FTS-A concentration is too low.2. The cancer cell line may be insensitive to Ras inhibition.3. FTS-A has degraded due to improper storage or handling.4. High serum concentration in the media is masking the drug's effect. | 1. Perform a dose-response experiment with a wider and higher concentration range.2. Verify the Ras mutation status of your cell line; cell lines without Ras pathway activation may be less sensitive.3. Prepare fresh dilutions from a properly stored stock solution for each experiment.4. Consider reducing the serum concentration or performing experiments in serum-free media after initial cell attachment.[5] |
| High cell death in control (DMSO-treated) wells | 1. DMSO concentration is too high.2. Cells are overly sensitive to the solvent.3. Contamination of cell culture. | 1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).2. Test the effect of a range of DMSO concentrations on your specific cell line to determine the maximum tolerated level.3. Check for bacterial or fungal contamination. |
| Precipitation of FTS-A in culture medium | 1. FTS-A concentration exceeds its solubility limit in the medium.2. Improper dilution of the stock solution. | 1. Ensure the final concentration of FTS-A is within its solubility range in your specific culture medium.2. When preparing working solutions, add the FTS-A stock to the medium with gentle mixing to ensure proper dispersion. |
| Unexpected Western blot results for Ras pathway proteins | 1. Poor antibody quality or incorrect antibody dilution.2. Issues with protein extraction or sample degradation.3. Problems with gel electrophoresis or protein transfer. | 1. Use a validated antibody and optimize the dilution.2. Use appropriate lysis buffers with protease and phosphatase inhibitors and keep samples on ice.3. Ensure complete protein transfer by checking the membrane with Ponceau S staining.[9] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for FTS-A in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions |
| HepG2 | Hepatocellular Carcinoma | 149 | 3-day incubation with FBS |
| Huh7 | Hepatocellular Carcinoma | 145 | 3-day incubation with FBS |
| Hep3B | Hepatocellular Carcinoma | 153 | 3-day incubation with FBS |
| HepG2 | Hepatocellular Carcinoma | 59 | Serum-starved, EGF-stimulated |
| Huh7 | Hepatocellular Carcinoma | 81 | Serum-starved, EGF-stimulated |
| Hep3B | Hepatocellular Carcinoma | 67 | Serum-starved, EGF-stimulated |
| HepG2 | Hepatocellular Carcinoma | 85 | Serum-starved, IGF2-stimulated |
| Huh7 | Hepatocellular Carcinoma | 85 | Serum-starved, IGF2-stimulated |
| Hep3B | Hepatocellular Carcinoma | 86 | Serum-starved, IGF2-stimulated |
| Ha-ras-transformed Rat1 fibroblasts | Fibrosarcoma | 7.5 | Not specified |
Data compiled from references[10].
Experimental Protocols
Determining the Optimal FTS-A Concentration using a WST-1 Assay
This protocol outlines the steps to determine the cytotoxic and anti-proliferative effects of FTS-A on a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FTS-A (Salirasib)
-
DMSO
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
FTS-A Treatment:
-
Prepare a serial dilution of FTS-A in complete culture medium from your DMSO stock. A typical concentration range to test is 0, 25, 50, 100, 150, and 200 µM.
-
Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM FTS-A).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FTS-A.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at 420-480 nm using a microplate reader.[6]
-
Use wells with medium and WST-1 reagent but no cells as a background control.
-
Calculate the percentage of cell viability for each FTS-A concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the FTS-A concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: FTS-A (Salirasib) signaling pathway inhibition.
Caption: Workflow for determining FTS-A IC50 using a WST-1 assay.
Caption: A logical troubleshooting guide for FTS-A experiments.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Continuous treatment with FTS confers resistance to apoptosis and affects autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. caymanchem.com [caymanchem.com]
- 11. takarabio.com [takarabio.com]
Technical Support Center: Farnesyl Thiosalicylic Acid Amide (FTS-A)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Farnesyl Thiosalicylic Acid Amide (FTS-A), also known as Salirasib Amide. The information focuses on identifying and understanding potential off-target effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (FTS-A)?
FTS-A is a derivative of Farnesyl Thiosalicylic Acid (FTS, Salirasib). Its primary intended mechanism of action is the inhibition of Ras GTPase signaling. It is designed to act as a farnesylcysteine mimetic, which dislodges Ras proteins from the plasma membrane, preventing their activation and downstream signaling.[1][2] FTS-A has been shown to have greater potency in inhibiting the growth of some cancer cell lines compared to its parent compound, FTS.[3]
Q2: Are there known or suspected off-targets for FTS-A?
While a comprehensive off-target profile for FTS-A is not publicly available, studies on the parent compound FTS and FTS-A itself suggest potential interactions with other signaling pathways. Researchers should be aware of the following potential off-targets:
-
Rap1: FTS-A has been shown to inhibit Rap1, another small GTPase involved in cell adhesion and migration, potentially more effectively than it inhibits Ras in certain contexts.[4]
-
mTOR: Salirasib (FTS) has been observed to inhibit the mTOR pathway.[5] This could be a downstream effect of Ras inhibition or a direct off-target interaction.
-
Prenylated Protein Methyltransferase (PPMTase): In cell-free assays, FTS has been shown to be a competitive inhibitor of PPMTase. However, high concentrations are required to achieve this effect in intact cells, making the physiological relevance of this interaction unclear.[6]
Q3: Why are my cells showing phenotypes inconsistent with Ras inhibition alone?
If you observe cellular effects that cannot be solely attributed to the inhibition of the Ras pathway (e.g., unexpected changes in cell adhesion, autophagy, or the phosphorylation status of proteins in the mTOR pathway), it is possible that off-target effects are at play. The inhibition of Rap1 or mTOR are potential explanations for such discrepancies.[4][5] It is recommended to perform validation experiments to investigate these possibilities.
Q4: What is a general approach to identify off-targets of FTS-A in my experimental system?
A systematic approach to identifying off-targets involves a combination of computational prediction and experimental validation. Key experimental techniques include:
-
Kinase Profiling: Screening FTS-A against a broad panel of kinases to identify any unintended inhibitory activity.
-
Chemical Proteomics: Using techniques like affinity purification coupled with mass spectrometry to pull down binding partners of FTS-A from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular context by measuring changes in the thermal stability of proteins.[7][8][9]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with FTS-A.
Issue 1: Unexpected Changes in Cell Adhesion or Migration
-
Symptoms: You are treating your cells with FTS-A to study its effects on proliferation, but you observe significant changes in cell morphology, adhesion to the culture plate, or migratory behavior that are more pronounced than expected from Ras inhibition alone.
-
Possible Cause: FTS-A may be inhibiting Rap1, a key regulator of cell adhesion and migration.[4]
-
Troubleshooting Steps:
-
Validate Rap1 Activity: Perform a Rap1 activation assay (pull-down assay) to measure the levels of active, GTP-bound Rap1 in FTS-A treated cells compared to controls.
-
Phenotypic Rescue: If you have a Rap1 activator or can overexpress a constitutively active form of Rap1, determine if this can rescue the adhesion/migration phenotype observed with FTS-A treatment.
-
Dose-Response Comparison: Compare the dose-response curve for the effect of FTS-A on Ras signaling (e.g., p-ERK levels) with the dose-response curve for the adhesion/migration phenotype. A significant difference in IC50 values may suggest the involvement of an off-target.
-
Issue 2: Inhibition of Protein Synthesis or Autophagy Not Explained by Ras Pathway Inhibition
-
Symptoms: You observe a potent inhibition of protein synthesis (e.g., reduced phosphorylation of S6 ribosomal protein) or induction of autophagy that seems disproportionate to the level of Ras pathway inhibition.
-
Possible Cause: FTS-A may be directly or indirectly inhibiting the mTOR signaling pathway.[5]
-
Troubleshooting Steps:
-
Assess mTORC1/mTORC2 Activity: Use western blotting to analyze the phosphorylation status of key mTORC1 substrates (e.g., p70S6K, 4E-BP1) and mTORC2 substrates (e.g., Akt at Ser473).
-
Upstream Pathway Analysis: Check the phosphorylation status of proteins upstream of mTOR, such as Akt (at Thr308) and TSC2, to determine if the effect is mediated through the canonical PI3K/Akt pathway or is a more direct effect on mTOR.
-
Use Control mTOR Inhibitors: Compare the cellular phenotype induced by FTS-A with that of well-characterized mTOR inhibitors (e.g., rapamycin for mTORC1, Torin1 for dual mTORC1/mTORC2) to see if the effects are similar.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for FTS-A and its parent compound FTS. Note the limited availability of comprehensive off-target data.
| Compound | Target/Off-Target | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| FTS-Amide (FTS-A) | Cell Growth | Cell Viability | PANC-1 | 20 µM | [3] |
| Cell Growth | Cell Viability | U87 | 10 µM | [3] | |
| FTS (Salirasib) | Cell Growth | Cell Viability | PANC-1 | 35 µM | [3] |
| Cell Growth | Cell Viability | U87 | 50 µM | [3] | |
| PPMTase | Cell-free | - | Ki = 2.6 µM | [6] |
Experimental Protocols & Visualizations
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general workflow to determine if FTS-A binds to a specific protein of interest in intact cells, leading to its thermal stabilization.
Principle: Ligand binding can increase the thermal stability of a protein. By heating cell lysates to various temperatures, one can determine the melting point of a protein. A shift in this melting point in the presence of a compound suggests direct binding.
Workflow Diagram:
Caption: Workflow for CETSA to validate FTS-A target engagement.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one batch of cells with the desired concentration of FTS-A and a control batch with vehicle (e.g., DMSO) for a predetermined time (e.g., 1-3 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Perform SDS-PAGE and western blotting using a specific antibody against the protein of interest.
-
Analysis: Quantify the band intensities at each temperature point. Plot the percentage of soluble protein against temperature to generate melting curves for both FTS-A-treated and vehicle-treated samples. A shift in the curve indicates a change in thermal stability.
Protocol 2: Rap1 Activation Assay (Pull-Down)
This protocol is for measuring the amount of active, GTP-bound Rap1 in cells treated with FTS-A.
Principle: The RalGDS protein has a Ras-binding domain (RBD) that specifically binds to the active, GTP-bound form of Rap1. By using a GST-tagged RalGDS-RBD immobilized on beads, active Rap1 can be pulled down from cell lysates and detected by western blot.
Logical Flow Diagram:
Caption: Logical flow for assessing Rap1 activation via a pull-down assay.
Methodology:
-
Cell Lysis: After treating cells with FTS-A or controls, wash with ice-cold PBS and lyse with an appropriate lysis buffer (e.g., containing MgCl2, Triton X-100, and protease inhibitors).
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant and normalize all samples.
-
Pull-Down: Incubate the clarified lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Perform western blotting using an antibody specific for Rap1. Also, run a fraction of the total cell lysate as an input control to show equal loading.
-
Analysis: Compare the band intensity of the pulled-down Rap1 between FTS-A-treated and control samples to determine the relative level of Rap1 activation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. biocat.com [biocat.com]
- 5. protocols.io [protocols.io]
- 6. promega.com [promega.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Technical Support Center: Strategies to Improve F-TS-A Efficacy In Vivo
Welcome to the technical support center for FTS-A (a Salirasib analog). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for using FTS-A and its parent compound, FTS (Salirasib), in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FTS/FTS-A compound is showing poor efficacy in my animal model. What are the common causes?
A1: Poor in vivo efficacy can stem from several factors. Here is a troubleshooting guide to address the most common issues:
-
Formulation and Solubility: FTS and its analogs are hydrophobic. Poor solubility can lead to low bioavailability.
-
Troubleshooting: Ensure your formulation vehicle is appropriate. Studies have successfully used 0.5% aqueous carboxymethylcellulose (CMC) or corn oil for oral administration. For other routes, consider nanoparticle-based delivery systems, such as lipid-polymer hybrid nanoparticles, which have been shown to improve drug delivery and efficacy, particularly for challenging targets like glioblastoma.[1][2]
-
-
Route of Administration and Bioavailability: The chosen route directly impacts drug exposure.
-
Troubleshooting: Oral gavage is a common and effective route for FTS, with studies showing good bioavailability (55% in corn oil, 69.5% in CMC compared to IP).[2] However, for brain tumors, direct delivery methods like convection-enhanced delivery (CED) or intranasal delivery of nanoparticle formulations can bypass the blood-brain barrier and significantly increase local drug concentration.[3][4]
-
-
Dosing Regimen (Dose and Frequency): Sub-optimal dosing will not achieve the necessary therapeutic concentration.
-
Target Engagement: Is the drug reaching the tumor and inhibiting Ras signaling?
-
Troubleshooting: It is critical to perform pharmacodynamic (PD) studies. After a treatment period, excise tumor tissue and perform a Ras-GTP pulldown assay followed by immunoblotting to confirm a decrease in active Ras levels.[6][7] You should also analyze downstream effectors like p-ERK and p-Akt to confirm pathway inhibition.[7]
-
Q2: How can I improve the delivery of FTS-A to brain tumors?
A2: The blood-brain barrier (BBB) is a major obstacle. The following strategies have been explored to enhance CNS delivery:
-
Nanoparticle Formulations: Encapsulating FTS-A in lipid-PEG-PLGA hybrid nanoparticles can improve stability and facilitate transport across the BBB.[1][3]
-
Intranasal (IN) Delivery: This non-invasive route can bypass the BBB. IN administration of FTS-A-loaded nanoparticles has been shown to achieve significant tumor reduction in rat glioma models, comparable to intravenous injection.[3]
-
Convection-Enhanced Delivery (CED): This technique involves direct, continuous infusion of the drug into the brain tissue or tumor via an intracranial catheter. CED can achieve high local concentrations of Salirasib while avoiding systemic toxicity.[4]
Q3: What is the primary mechanism of action for FTS/FTS-A, and how can I verify it in my experiment?
A3: FTS (Salirasib) is a farnesylcysteine mimetic. Its primary mechanism is to disrupt the localization of active Ras proteins to the plasma membrane.[8] It competes with Ras for binding to escort proteins, dislodging active Ras-GTP from the membrane and targeting it for degradation.[8][9][10] This action is specific to the active, GTP-bound form of Ras.[8]
-
Verification Workflow:
-
Treat: Administer FTS-A to tumor-bearing animals for a defined period.
-
Harvest: Collect tumor tissue at the end of the study.
-
Assay: Perform a Ras-GTP pulldown assay on tumor lysates to quantify the amount of active Ras.
-
Analyze: Compare the levels of active Ras (H-Ras, K-Ras, N-Ras) in treated vs. vehicle control groups. A significant decrease in the treated group confirms target engagement.[7]
-
Downstream Analysis: Further confirm pathway inhibition by immunoblotting for key downstream signaling nodes like phospho-ERK, phospho-Akt, and phospho-mTOR.[7]
-
Q4: Should I consider combination therapies with FTS-A?
A4: Yes, FTS/Salirasib has shown synergistic effects when combined with other agents.[11]
-
With Chemotherapy: FTS has been shown to chemosensitize human melanoma xenografts to dacarbazine.[5] It also acts synergistically with gemcitabine in pancreatic tumor models, leading to a significant increase in survival rates.[2][6]
-
With TRAIL: In hepatocellular carcinoma models, Salirasib sensitizes cancer cells to TRAIL-induced apoptosis by upregulating Death Receptor 5 (DR5).[12]
Combining FTS-A with other therapies can improve treatment outcomes and is a clinically relevant strategy.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies with FTS (Salirasib).
Table 1: In Vivo Efficacy of FTS in Xenograft Models
| Cancer Type | Animal Model | FTS Dose & Route | Outcome | Reference |
| Pancreatic Cancer | Nude Mice (Panc-1 Xenograft) | 80 mg/kg/day (Oral) | 67% reduction in tumor weight. | [2] |
| Pancreatic Cancer | Nude Mice (Panc-1 Xenograft) | 40 mg/kg/day (Oral) + Gemcitabine | 83% increase in survival rate. | [2] |
| Melanoma | SCID Mice (Human Xenograft) | 40 mg/kg/day | 45% inhibition of tumor growth. | [5] |
| Melanoma | SCID Mice (Human Xenograft) | 10 mg/kg/day + Dacarbazine | 56% reduction in mean tumor growth. | [5] |
| Hepatocarcinoma | Nude Mice (HepG2 Xenograft) | Not specified | 56% reduction in mean tumor weight after 12 days. | [9][13] |
| Glioblastoma | Rat Glioma Model | Intranasal (Nanoparticle) | 55.7% decrease in tumor area after 5 days. | [3] |
Table 2: Pharmacokinetic Parameters of FTS (Salirasib) in Mice
| Administration Route | Vehicle | Dose | Tmax (Time to Max Concentration) | T½ (Half-life) | Oral Bioavailability | Reference |
| Intraperitoneal (IP) | PBS | 20 mg/kg | 1 h | 1.86 h | N/A | [2] |
| Oral Gavage | 0.5% CMC | 40 mg/kg | 1 h | 2.66 h | 69.5% | [2] |
| Oral Gavage | Corn Oil | 40 mg/kg | 1 h | 2.26 h | 55.0% | [2] |
Detailed Experimental Protocols
Protocol 1: General In Vivo Efficacy Study using a Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the efficacy of FTS-A in a subcutaneous tumor model.[14]
-
Cell Culture & Preparation:
-
Animal Model:
-
Use immunocompromised mice (e.g., Athymic Nude, SCID, or NSG), 6-8 weeks old.[14]
-
Allow mice to acclimate for at least one week before the experiment.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension (100-200 µL) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor animal health and weight daily.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2 .
-
When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).[15]
-
-
Drug Formulation and Administration:
-
Endpoint and Analysis:
-
Continue treatment for the planned duration (e.g., 12-21 days).
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size per IACUC protocol or at the end of the study.
-
Excise tumors, weigh them, and process for further analysis (e.g., snap-freeze for Western blot, fix in formalin for histology).
-
Compare the final tumor weights and volumes between the treated and control groups to determine efficacy.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of FTS-A in the Ras signaling pathway.
References
- 1. Farnesylthiosalicylic acid-loaded lipid-polyethylene glycol-polymer hybrid nanoparticles for treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential non-invasive glioblastoma treatment: Nose-to-brain delivery of farnesylthiosalicylic acid incorporated hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, Salirasib) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing FTS (Salirasib) efficiency via combinatorial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salirasib sensitizes hepatocarcinoma cells to TRAIL-induced apoptosis through DR5 and survivin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ras Activation Assay with FTS-A Inhibitor: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for performing a Ras activation assay using the FTS-A (Farnesylthiosalicylic acid, also known as Salirasib) inhibitor.
Understanding the Core Mechanisms
The Ras activation assay is a pull-down technique designed to isolate the active, GTP-bound form of Ras from the inactive, GDP-bound form. This is typically achieved using the Ras-binding domain (RBD) of the Raf1 protein, which specifically binds to Ras-GTP. The isolated active Ras is then quantified by Western blotting.
FTS-A is a Ras inhibitor that functions by dislodging active Ras isoforms from the cell membrane, which is essential for their signaling activity.[1][2][3] This mislocalization renders Ras susceptible to proteolytic degradation, leading to a decrease in the overall levels of active Ras-GTP.[2]
Ras Signaling Pathway and FTS-A Inhibition
The diagram below illustrates the canonical Ras/MAPK signaling cascade and the point of intervention for the FTS-A inhibitor.
Caption: Ras signaling pathway with FTS-A inhibition point.
Experimental Protocols
Protocol 1: Ras Activation Assay (Raf1-RBD Pull-Down)
This protocol outlines the key steps for performing a pull-down assay to measure Ras-GTP levels.
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with FTS-A or controls as required.[4][5]
-
Aspirate media and wash cells twice with ice-cold PBS.[4][5]
-
Add 0.5 - 1.0 mL of ice-cold 1X Lysis/Binding/Wash Buffer (containing protease inhibitors) per 100mm plate.[4][6]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.[6]
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[5][7]
-
-
Protein Quantification:
-
Affinity Precipitation (Pull-Down):
-
Washing:
-
Elution and Sample Preparation:
-
Western Blot Analysis:
-
Load the supernatant (containing active Ras) onto an SDS-PAGE gel.
-
Include a sample of the initial total cell lysate (before pull-down) as a "Total Ras" loading control.
-
Perform SDS-PAGE, transfer to a membrane, and probe with a pan-Ras or isoform-specific Ras antibody.[4]
-
Protocol 2: Cell Treatment with FTS-A Inhibitor
-
Reconstitution: Prepare a stock solution of FTS-A in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or as recommended by the manufacturer.
-
Dose-Response and Time-Course: If the optimal conditions are unknown for your cell line, perform a dose-response experiment (e.g., 10-100 µM FTS-A) and a time-course experiment (e.g., 24-72 hours) to determine the ideal concentration and incubation time that effectively reduces Ras-GTP without causing excessive cytotoxicity.[1]
-
Treatment:
-
Plate cells and allow them to adhere overnight.
-
If studying stimulated Ras activation, serum-starve the cells before treatment.
-
Replace the medium with fresh medium containing the desired concentration of FTS-A or a vehicle control (e.g., DMSO).
-
Incubate for the predetermined optimal time.
-
If applicable, stimulate the cells with an activator (e.g., EGF) for a short period (5-10 minutes) before harvesting.
-
Proceed to the Ras Activation Assay protocol.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using FTS-A in a Ras activation assay.
Experimental Workflow and Troubleshooting Logic
The following diagrams outline the general experimental workflow and a decision tree for troubleshooting.
Caption: General workflow for a Ras activation pull-down assay.
Caption: A troubleshooting decision tree for the Ras assay.
Question 1: Why am I not seeing a decrease in active Ras (Ras-GTP) after treating my cells with FTS-A?
-
Answer: There are several potential reasons for the apparent ineffectiveness of the FTS-A inhibitor:
-
Suboptimal Concentration or Incubation Time: The effectiveness of FTS-A is cell-line dependent. It is crucial to perform a dose-response and time-course experiment to find the optimal conditions. Some studies have used concentrations around 75 µmol/L for 48 hours.[1]
-
Inhibitor Potency: Ensure your FTS-A stock is not degraded. Prepare fresh dilutions from a new or properly stored aliquot.
-
Cell Line Characteristics: The cell line may have resistance mechanisms or signaling pathway redundancies that bypass the effect of Ras inhibition.[9] Test the inhibitor on a known sensitive cell line to confirm its activity.
-
Rapid Ras Reactivation: The signaling dynamics of your cell line might lead to a rapid reactivation of Ras that is missed at your experimental endpoint. Consider a shorter time course after stimulation.
-
Question 2: My positive control (GTPγS-loaded lysate) shows a weak or no signal. What's wrong?
-
Answer: A failed positive control points to a technical issue with the assay itself:
-
Inefficient Nucleotide Loading: The non-hydrolyzable GTP analog, GTPγS, may have degraded. Use a fresh aliquot. Ensure the loading conditions (incubation at 30°C, presence of EDTA) are optimal to facilitate nucleotide exchange.[8]
-
Inactive Pull-Down Reagent: The Raf1-RBD agarose beads may have lost their binding capacity. Check the expiration date and storage conditions.
-
Insufficient Total Ras: Your cell lysate may have very low levels of total Ras protein. Verify this by running a Western blot on the input lysate ("Total Ras") and probing for Ras.
-
Problem with Detection: The issue may be with the Western blot detection. Ensure your primary and secondary antibodies are working correctly and at the optimal dilution.
-
Question 3: My negative control (unstimulated cells or GDP-loaded lysate) has a very high Ras-GTP signal. How can I fix this?
-
Answer: High background in the negative control compromises the entire experiment. This can be caused by:
-
Constitutively Active Ras: Your cell line may have a mutation in Ras or an upstream regulator (like NF1), causing high basal levels of Ras-GTP even without stimulation.[1] While this is a true biological result, it can make it difficult to see the effects of an inhibitor.
-
Inefficient GDP Loading: If using a GDP-loaded lysate as a negative control, the loading may have been incomplete, leaving a significant amount of Ras bound to GTP.[8]
-
Non-Specific Binding: The Ras protein may be binding non-specifically to the agarose beads. Increase the number of wash steps (from 3 to 4 or 5) and the volume of wash buffer.[10] Ensure your lysis buffer contains sufficient detergent (e.g., 1% NP-40).
-
Sample Handling: It is critical to keep lysates on ice at all times and work quickly, as GTP-Ras can be rapidly hydrolyzed to GDP-Ras, but technical errors can also lead to artificially high signals.[5] Avoid multiple freeze-thaw cycles of your lysates.[5]
-
Question 4: The band for "Total Ras" in my input lysate is strong, but the band for pulled-down "Active Ras" is very weak, even in my stimulated sample.
-
Answer: This indicates a problem with the pull-down or elution steps:
-
Inefficient Pull-Down: As mentioned, your Raf1-RBD beads may be inactive. Also, ensure you are using enough protein lysate (at least 500 µg is recommended) to detect a signal.[6]
-
GTP Hydrolysis During Lysis/Incubation: GTP is quickly hydrolyzed.[8] Perform all steps at 4°C and minimize the time between cell lysis and the pull-down incubation to preserve the Ras-GTP state.
-
Inefficient Elution: Ensure you are boiling the samples in SDS-PAGE sample buffer for at least 5 minutes to effectively detach the proteins from the beads. Also, make sure to load the supernatant from the elution step, not the beads themselves.
-
Data Presentation: Expected Outcomes
The table below summarizes the expected quantitative results from a successful experiment, as would be determined by densitometry of the Western blot bands (Active Ras signal normalized to Total Ras signal).
| Experimental Condition | Expected Relative Ras-GTP Level | Rationale |
| Untreated / Vehicle | Low / Basal | Represents the baseline level of active Ras in unstimulated cells. |
| Activator (e.g., EGF) | High (e.g., 5-10 fold increase) | Stimulation of pathways like the EGFR cascade leads to a robust increase in Ras-GTP. |
| Activator + FTS-A | Reduced (significantly lower than Activator alone) | FTS-A should dislodge the newly activated Ras-GTP from the membrane, leading to its degradation and a lower detected signal.[1] |
| Negative Control (GDP-loaded) | Very Low / Undetectable | In vitro loading with GDP should render Ras inactive and unable to bind Raf1-RBD.[8] |
| Positive Control (GTPγS-loaded) | Very High | In vitro loading with a non-hydrolyzable GTP analog should make nearly all Ras protein active and detectable.[8] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. shengyabio.com [shengyabio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: FTS-A (Salirasib) Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing and managing the stability of FTS-A (Salirasib) in solution for experimental use. Accurate and reproducible results in drug development and signaling pathway research hinge on the consistent potency and integrity of your compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered with FTS-A stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing FTS-A (Salirasib) stock solutions?
A1: FTS-A is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[1] Therefore, DMSO is the recommended solvent for preparing concentrated stock solutions.
Q2: How should I store FTS-A (Salirasib) stock solutions and for how long are they stable?
A2: Proper storage of FTS-A stock solutions is crucial to maintain their integrity. The stability of stock solutions is dependent on the storage temperature.
Table 1: Recommended Storage Conditions for FTS-A (Salirasib) Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: My experimental results with FTS-A (Salirasib) are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a common indicator of compound degradation. FTS-A in aqueous working solutions, such as cell culture media or buffers, can be unstable over time, especially at physiological temperatures (e.g., 37°C). It is advisable to prepare fresh working solutions for each experiment or, for longer-term experiments, to replace the media with freshly prepared FTS-A solution every 24-48 hours.[2][3]
Q4: What are the known degradation pathways for FTS-A (Salirasib)?
A4: While specific degradation pathways for Salirasib are not extensively documented in publicly available literature, compounds with similar structures are susceptible to hydrolysis and oxidation. The ester and thioether linkages in Salirasib could be potential sites for degradation, especially under non-optimal pH conditions or in the presence of oxidizing agents.[4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify the specific degradation products.[5][6]
Troubleshooting Guide
Problem: I observe a decrease in the inhibitory effect of FTS-A (Salirasib) in my multi-day cell culture experiment.
-
Possible Cause 1: Degradation in Aqueous Media. FTS-A may be degrading in the cell culture medium at 37°C.
-
Possible Cause 2: Adsorption to Plasticware. Hydrophobic compounds like FTS-A can adsorb to plastic surfaces of cell culture plates and tubes, reducing the effective concentration in the medium.
-
Solution: Use low-adhesion plasticware. When preparing dilutions, ensure thorough mixing to minimize loss to surfaces.
-
Problem: I see precipitates in my FTS-A (Salirasib) working solution after diluting the DMSO stock in aqueous buffer (e.g., PBS).
-
Possible Cause: Poor Solubility. FTS-A has low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution.
-
Solution 1: Increase the final concentration of DMSO in your working solution (while ensuring it is below the tolerance level for your specific cells, typically <0.5%).
-
Solution 2: Prepare the working solution by adding the DMSO stock to the aqueous buffer with vigorous vortexing to ensure rapid and complete mixing.
-
Solution 3: Consider using a formulation aid, such as a small percentage of a non-ionic surfactant (e.g., Tween-80) or a cyclodextrin, to improve solubility for in vivo studies.[7]
-
Experimental Protocols
Protocol 1: Preparation and Storage of FTS-A (Salirasib) Stock Solution
Materials:
-
FTS-A (Salirasib) powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the FTS-A powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of FTS-A powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the FTS-A is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Stability Assessment of FTS-A (Salirasib) in Aqueous Solution using HPLC
This protocol outlines a general procedure for assessing the stability of FTS-A in a specific aqueous solution (e.g., PBS, cell culture medium) over time. A stability-indicating HPLC method that separates the parent FTS-A peak from any potential degradation products is required.
Materials:
-
FTS-A stock solution in DMSO
-
Aqueous solution of interest (e.g., PBS, DMEM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic or trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for FTS-A with a reasonable retention time. The mobile phase composition and column will need to be optimized. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 70:30 ratio.[8]
-
Sample Preparation:
-
Prepare a working solution of FTS-A in the aqueous solution of interest at a known concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.
-
Prepare a "time zero" sample by immediately analyzing a portion of the freshly prepared working solution via HPLC.
-
Incubate the remaining working solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubated solution.
-
Analyze the aliquot by HPLC using the developed method.
-
-
Data Analysis:
-
Record the peak area of the FTS-A peak at each time point.
-
Calculate the percentage of FTS-A remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of FTS-A remaining versus time to determine the degradation kinetics.
-
Table 2: Example Data for FTS-A Stability Assessment in PBS (pH 7.4) at 37°C
| Time (hours) | FTS-A Peak Area (arbitrary units) | % FTS-A Remaining |
| 0 | 1,000,000 | 100% |
| 2 | 950,000 | 95% |
| 4 | 902,500 | 90.3% |
| 8 | 812,250 | 81.2% |
| 24 | 598,740 | 59.9% |
| 48 | 359,244 | 35.9% |
Visualizations
Caption: Experimental workflow for assessing the stability of FTS-A in solution.
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of FTS-A.
References
- 1. Salirasib in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
common problems in experiments with farnesylthiosalicylamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Farnesylthiosalicylamide (FTS), also known as Salirasib. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate your research.
Troubleshooting and FAQs
This section addresses common problems encountered during experiments with FTS in a direct question-and-answer format.
Q1: My FTS is not dissolving properly. What is the recommended solvent?
A1: FTS is a hydrophobic molecule and has poor solubility in aqueous solutions. For in vitro experiments, it is highly recommended to first dissolve FTS in an organic solvent to create a stock solution before diluting it in your aqueous culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for FTS.[1] Ethanol and DMF are also viable options.[2]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[2][3] Store this stock at -20°C or -80°C for long-term stability.
-
Working Solution: Dilute the stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed a level that would cause solvent-induced toxicity (typically <0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: I am not observing the expected inhibitory effect on Ras signaling or cell growth. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to FTS. The IC50 (half-maximal inhibitory concentration) can range from micromolar to higher concentrations depending on the cell type and its specific mutations.[4] It is crucial to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line.
-
Compound Integrity: Ensure your FTS has been stored correctly (at -20°C, protected from light) and has not degraded. Prepare fresh dilutions from your stock solution for each experiment.
-
Duration of Treatment: The effects of FTS may not be immediate. An appropriate time course experiment (e.g., 24, 48, 72 hours) should be conducted to identify the optimal treatment duration.
-
Mechanism of Action: FTS acts by dislodging active Ras from the cell membrane, making it susceptible to degradation.[2][5][6] This is a different mechanism than farnesyltransferase inhibitors (FTIs).[2] Confirm that your experimental readout is appropriate for this mechanism. For example, assessing the phosphorylation of downstream effectors like ERK or AKT is a suitable method.
-
Vehicle Control: Always compare your FTS-treated cells to a vehicle control (cells treated with the same concentration of DMSO) to ensure the observed effects are due to the compound and not the solvent.
Q3: I'm concerned about potential off-target effects. How specific is FTS?
A3: While FTS is designed as a Ras inhibitor, like many small molecules, it can have off-target effects.
-
Primary Target: FTS is a farnesylcysteine mimetic that competes with Ras for binding to escort proteins like galectins, thereby disrupting its membrane localization and signaling.[5][6] It is reported to be selective for the active, GTP-bound form of Ras.[5][7]
-
Known Off-Target Activities: In cell-free systems, FTS can inhibit prenylated protein methyltransferase (PPMTase), though it is less effective at this in whole cells.[2]
-
Mitigation Strategies: To confirm that the observed phenotype is due to Ras inhibition, consider performing rescue experiments (e.g., overexpressing a constitutively active downstream effector) or using siRNA/shRNA to knock down Ras as a comparison. It is also good practice to test the effects of FTS in a cell line that is not dependent on Ras signaling.
Q4: Can I use FTS for in vivo animal studies?
A4: Yes, FTS (Salirasib) has been used in numerous in vivo studies. It can be administered orally and has shown efficacy in inhibiting tumor growth in nude mice models.[7][8]
-
Bioavailability: Oral bioavailability in mice has been reported to be between 55% and 69.5%, depending on the vehicle used (corn oil or CMC suspension).[8]
-
Dosing: Dosing regimens can vary, but daily oral doses have been used effectively.[8] It is essential to consult the literature for established protocols relevant to your specific animal model and research question.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FTS in various cancer cell lines to provide a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Rat1 (Ha-ras transformed) | Fibroblast | 7.5 | [2] |
| HTB-26 | Breast Cancer | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |
| HCT116 | Colorectal Cancer | 22.4 | [4] |
Note: IC50 values can vary based on experimental conditions, such as cell density and assay duration.[9] It is always recommended to determine the IC50 in your own experimental system.
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Ras Signaling
This protocol outlines the steps to assess the effect of FTS on the phosphorylation of key downstream targets of the Ras pathway, such as ERK1/2 and AKT.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of FTS (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.[10]
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10][11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample.[11]
-
Boil the samples at 95-100°C for 5 minutes.[10]
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.[12]
5. Protein Transfer:
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[10][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10][13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Wash the membrane again three times with TBST.
7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[11][12]
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Enhancing the Bioavailability of Farnesyl Thiosalicylic Acid Amide (FTSA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farnesyl Thiosalicylic Acid Amide (FTSA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments aimed at enhancing the bioavailability of FTSA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FTSA) and what is its mechanism of action?
A1: this compound (FTSA or Salirasib Amide) is a derivative of Farnesyl Thiosalicylic Acid (FTS or Salirasib).[1] FTS is a Ras inhibitor that functions by disrupting the association of Ras proteins with the cell membrane, a process essential for their signaling activity.[2][3] Specifically, it competes with Ras for binding to escort proteins, dislodging active Ras from the membrane and making it susceptible to degradation.[2][3] This interference inhibits downstream signaling cascades like the Raf-1-MAPK pathway, which are crucial for cell growth and proliferation.[4] FTSA was developed to improve upon the properties of FTS and has shown potent inhibition of tumor cell growth.[1][5]
Q2: Why is enhancing bioavailability a critical issue for FTSA and its parent compound, FTS?
A2: Although FTS (Salirasib) has shown a safe profile in Phase I clinical trials and is orally administered, its therapeutic efficacy can be limited by suboptimal pharmacokinetic properties.[3][6][7] The parent compound, FTS, is highly hydrophobic, which leads to poor water solubility.[8] This characteristic is a key issue that can limit its dissolution in the gastrointestinal tract, and consequently, its absorption and overall oral bioavailability.[8] Enhancing bioavailability is crucial to ensure that a sufficient concentration of the drug reaches the systemic circulation to exert its therapeutic effect on target tissues, potentially allowing for lower doses and reducing patient-to-patient variability.
Q3: What are the primary formulation strategies being explored to improve the oral bioavailability of FTSA and related compounds?
A3: The main strategies focus on overcoming the poor aqueous solubility of the compound. Key approaches include:
-
Nanoformulations: Encapsulating the drug in nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles can protect the drug from degradation, improve its dissolution rate, and enhance absorption.[9][10][11]
-
Chemical Modification: Creating derivatives or conjugates can improve physicochemical properties. For instance, conjugating FTS with the dye IR783 was shown to increase its water solubility by 93-fold and improve its relative bioavailability by over 90% after a single oral administration in mice.[8]
-
Optimized Formulations: Using specific excipients like surfactants or suspending agents such as carboxymethyl cellulose (CMC) can improve the dispersion and absorption of the drug.[12] Studies have shown that FTS administered orally in 0.5% CMC has a bioavailability of 69.5% compared to intraperitoneal administration in mice.[12]
Troubleshooting Guides
Q1: My FTSA nanoformulation is showing signs of particle aggregation and instability over time. What are the likely causes and solutions?
A1: Particle aggregation in nanoformulations is a common challenge, often stemming from issues with surface charge, particle size distribution, or improper storage.
-
Potential Cause 1: Insufficient Surface Charge. The Zeta Potential (ZP) of your nanoparticles may be too low (i.e., too close to neutral). A ZP of at least ±30 mV is generally recommended for good electrostatic stabilization.
-
Solution: Consider using or increasing the concentration of a charged surfactant or stabilizer in your formulation.
-
-
Potential Cause 2: Wide Particle Size Distribution (High Polydispersity Index - PDI). A high PDI (>0.3) indicates a non-uniform population of particles, where smaller particles can fill the gaps between larger ones (Ostwald ripening), leading to instability.
-
Potential Cause 3: Improper Storage Conditions. Temperature fluctuations can cause changes in the lipid matrix crystallinity, leading to drug expulsion and aggregation.
-
Solution: Store your nanoformulation at a constant, controlled temperature, typically 4°C. Avoid freeze-thaw cycles unless the formulation is specifically designed for it.
-
Q2: I'm experiencing low encapsulation efficiency (EE) and drug loading (DL) of FTSA in my lipid nanoparticles. How can I improve this?
A2: Low EE and DL are often related to the drug's solubility in the lipid matrix and the formulation process itself.
-
Potential Cause 1: Poor Solubility in the Lipid Core. FTSA may have limited solubility in the chosen solid lipid.
-
Solution: Screen different solid lipids or switch to a Nanostructured Lipid Carrier (NLC) formulation, which combines a solid lipid with a liquid lipid (oil).[10] The liquid lipid creates imperfections in the crystal lattice, providing more space to accommodate the drug molecules.
-
-
Potential Cause 2: Drug Partitioning into the External Phase. During the emulsification step, the drug may partition into the aqueous surfactant phase, especially if the surfactant concentration is high.
-
Solution: Optimize the surfactant concentration to be at or slightly above the critical micelle concentration needed for emulsification. Also, ensure the drug is fully dissolved in the molten lipid before emulsification.
-
-
Potential Cause 3: Rapid Lipid Crystallization. If the lipid crystallizes too quickly upon cooling, the drug can be expelled from the matrix.
-
Solution: Optimize the cooling process. A slower, more controlled cooling rate can sometimes improve drug entrapment. Using a blend of lipids with different melting points can also create a less-ordered crystal structure that better retains the drug.[10]
-
Q3: My in vivo pharmacokinetic data for a new FTSA formulation shows high variability between subjects. What could be the cause?
A3: High inter-subject variability is a frequent challenge in preclinical oral dosing studies.
-
Potential Cause 1: Inconsistent Dosing. The gavage technique may be inconsistent, leading to variations in the actual dose administered or causing stress that affects gastric emptying.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Administer a consistent volume and concentration of the formulation.
-
-
Potential Cause 2: Formulation Instability in GI Fluids. The nanoformulation may be breaking down prematurely or aggregating in the acidic environment of the stomach.
-
Solution: Test the stability of your formulation in vitro using simulated gastric and intestinal fluids. If instability is observed, consider using enteric-coated polymers or mucoadhesive agents to protect the nanoparticles and prolong their residence time in the intestine.
-
-
Potential Cause 3: Food Effects. The presence or absence of food in the stomach can significantly alter drug absorption.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, an overnight fast is used for rodents. Ensure free access to water.
-
Data Presentation
Table 1: Solubility of FTS and FTSA in Various Solvents
| Compound | Solvent | Solubility | Reference |
| FTS (Salirasib) | DMF | 30 mg/mL | [2] |
| FTS (Salirasib) | DMSO | 20 mg/mL | [2] |
| FTS (Salirasib) | Ethanol | 30 mg/mL | [2] |
| FTS (Salirasib) | Ethanol:PBS (1:1, pH 7.2) | 0.5 mg/mL | [2] |
| FTSA (Salirasib Amide) | DMF | ~12 mg/mL | [1] |
| FTSA (Salirasib Amide) | DMSO | ~10 mg/mL | [1][14] |
| FTSA (Salirasib Amide) | Ethanol | 20 mg/mL | [1] |
Table 2: Pharmacokinetic Parameters of FTS (Salirasib) in Mice
| Formulation / Route | Dose | Tmax (h) | T½ (h) | Oral Bioavailability (%) | Reference |
| Intraperitoneal (in PBS) | 20 mg/kg | 1 | 1.86 | N/A | [12] |
| Oral (in 0.5% CMC) | 40 mg/kg | 1 | 2.66 | 69.5% | [12] |
| Oral (in Corn Oil) | 40 mg/kg | 1 | 2.39 | 55.0% | [12] |
Table 3: Comparative In Vitro Efficacy (IC₅₀) of FTS vs. FTSA
| Cell Line | FTS IC₅₀ (µM) | FTSA IC₅₀ (µM) | Reference |
| PANC-1 (Pancreatic Cancer) | 35 | 20 | [1] |
| U87 (Glioblastoma) | 50 | 10 | [1] |
Experimental Protocols
Protocol: Preparation of FTSA-Loaded Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization
This protocol describes a common method for producing SLNs, a promising strategy for enhancing the oral bioavailability of hydrophobic drugs like FTSA.
Materials:
-
This compound (FTSA)
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soya lecithin)
-
Purified Water (Milli-Q or equivalent)
Equipment:
-
High-pressure homogenizer (HPH)
-
High-shear mixer (e.g., Ultra-Turrax®)
-
Water bath or heating mantle with magnetic stirrer
-
Particle size analyzer (for size, PDI, and zeta potential)
-
Analytical balance
Methodology:
-
Preparation of the Lipid Phase: a. Accurately weigh the selected solid lipid and FTSA. A typical drug-to-lipid ratio to start with is 1-5% (w/w). b. Heat the lipid in a beaker using a water bath to 5-10°C above its melting point. c. Once the lipid is completely melted, add the FTSA powder and stir continuously with a magnetic stirrer until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: a. Accurately weigh the surfactant. A typical surfactant concentration is 0.5-5% (w/v). b. Dissolve the surfactant in purified water. c. Heat the aqueous phase in a separate beaker to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: a. Pour the hot aqueous phase into the hot lipid phase under continuous stirring. b. Immediately homogenize the mixture using a high-shear mixer at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: a. Transfer the hot pre-emulsion immediately to the high-pressure homogenizer, which should also be pre-heated to the same temperature. b. Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[9] The exact parameters will need to be optimized for your specific formulation.
-
Cooling and SLN Formation: a. Transfer the resulting hot nanoemulsion to a beaker and allow it to cool to room temperature under gentle stirring. Alternatively, it can be cooled in an ice bath for faster recrystallization. b. As the lipid droplets cool below the lipid's melting point, they solidify, forming the Solid Lipid Nanoparticles with FTSA entrapped within the solid matrix.
-
Characterization: a. Particle Size, PDI, and Zeta Potential: Analyze the final SLN dispersion using a dynamic light scattering (DLS) instrument. b. Entrapment Efficiency (EE%): Separate the free, un-encapsulated FTSA from the SLNs (e.g., by ultracentrifugation). Quantify the amount of FTSA in the supernatant and calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (Salirasib), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An early clinical trial of Salirasib, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ras inhibitor farnesylthiosalicylic acid conjugated with IR783 dye exhibits improved tumor-targeting and altered anti-breast cancer mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. biomedrb.com [biomedrb.com]
- 12. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labsolu.ca [labsolu.ca]
Validation & Comparative
Farnesyl Thiosalicylic Acid Amide Demonstrates Superior In Vivo Efficacy Over Salirasib in Preclinical Cancer Models
For Immediate Release
A comparative analysis of preclinical data reveals that Farnesyl Thiosalicylic Acid Amide (FTS Amide), a derivative of Salirasib (FTS), exhibits enhanced potency and superior tumor growth inhibition in in vivo models of pancreatic cancer and glioblastoma. This guide provides a comprehensive overview of the available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
This compound (FTS Amide) has emerged as a promising second-generation Ras inhibitor, building upon the mechanism of its parent compound, Salirasib. Both molecules function by disrupting the association of Ras proteins with the cell membrane, a critical step for Ras signaling and oncogenic activity. However, in head-to-head preclinical studies, FTS Amide demonstrates significantly greater efficacy in inhibiting tumor growth. This guide synthesizes the key in vivo data, experimental methodologies, and the underlying signaling pathways to facilitate an objective comparison of these two compounds.
Mechanism of Action: Targeting Ras Membrane Localization
Salirasib and its amide derivative, FTS Amide, are farnesylcysteine mimetics. They competitively inhibit the binding of farnesylated Ras proteins to their membrane-anchoring proteins, thereby dislodging Ras from the plasma membrane.[1][2][3] This displacement prevents the activation of downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2] The result is the inhibition of Ras-dependent tumor growth.[4]
Figure 1. Mechanism of action of FTS Amide and Salirasib on the Ras signaling pathway.
In Vivo Efficacy Comparison
A key study directly comparing FTS Amide and Salirasib in xenograft models demonstrated the superior in vivo activity of the amide derivative.[5]
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| FTS Amide | Pancreatic (Panc-1) & Glioblastoma (U87) | Nude Mice | 100 mg/kg, twice daily (oral) for 4 days | ≥50% tumor growth inhibition |
| Salirasib | Pancreatic (Panc-1) | Nude Mice | 80 mg/kg, daily (oral) | 67% reduction in tumor weight |
| Salirasib | Melanoma | SCID Mice | 40 mg/kg, daily | 45% reduction in tumor growth |
| Salirasib | Hepatocarcinoma (HepG2) | Nude Mice | Not specified | 56% reduction in tumor weight |
Table 1. Summary of in vivo efficacy data for FTS Amide and Salirasib in various cancer models.
It is important to note that while Salirasib has shown efficacy in various models, the direct comparative data from the Goldberg et al. study suggests that FTS Amide is more potent at inhibiting tumor growth in the tested cancer types when administered at a comparable dosing schedule.
Experimental Protocols
The following are generalized experimental protocols for in vivo xenograft studies based on published research.
Panc-1 and U87 Xenograft Model (FTS Amide Study)
A study by Goldberg et al. evaluated the in vivo efficacy of FTS Amide in pancreatic and glioblastoma xenograft models.[5]
-
Cell Culture: Human pancreatic carcinoma (Panc-1) and glioblastoma (U87) cells were cultured in appropriate media.
-
Animal Model: Nude mice were used for tumor implantation.
-
Tumor Implantation: A suspension of Panc-1 or U87 cells was injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size, mice were treated orally with FTS Amide at a dose of 100 mg/kg twice daily for four consecutive days.
-
Efficacy Endpoint: Tumor growth was monitored and compared to a control group receiving a vehicle. The primary endpoint was the percentage of tumor growth inhibition.
Figure 2. General experimental workflow for in vivo xenograft studies.
Salirasib In Vivo Studies (General Protocol)
Multiple studies have investigated the in vivo efficacy of Salirasib in various cancer models. A general protocol is as follows:
-
Cell Lines: Various human cancer cell lines, such as Panc-1 (pancreatic), A375 (melanoma), or HepG2 (hepatocarcinoma), were used.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were utilized.
-
Tumor Establishment: Cancer cells were injected subcutaneously into the mice.
-
Drug Administration: Salirasib was typically administered orally (e.g., by gavage) at doses ranging from 40 to 80 mg/kg daily.
-
Efficacy Assessment: Tumor volume and/or weight were measured at regular intervals to determine the extent of tumor growth inhibition compared to a control group.
Conclusion
The available preclinical data strongly suggests that this compound is a more potent inhibitor of tumor growth in vivo compared to its predecessor, Salirasib. The improved efficacy of FTS Amide, as demonstrated in direct comparative studies, warrants further investigation and positions it as a promising candidate for the development of novel cancer therapeutics targeting Ras-driven malignancies. Researchers are encouraged to consult the primary literature for detailed experimental parameters and further in-depth analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential non-invasive glioblastoma treatment: Nose-to-brain delivery of farnesylthiosalicylic acid incorporated hybr… [ouci.dntb.gov.ua]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: FTS-A (Salirasib) vs. Farnesyltransferase Inhibitors in Ras-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases plays a pivotal role in cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making Ras an attractive, albeit challenging, target for therapeutic intervention. For decades, the focus was on inhibiting farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins. This led to the development of farnesyltransferase inhibitors (FTIs). However, a newer agent, FTS-A (Salirasib), has emerged with a distinct mechanism of action. This guide provides a comprehensive comparison of FTS-A and traditional FTIs, supported by experimental data, to inform research and drug development efforts in this critical area of oncology.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between FTS-A and FTIs lies in their approach to disrupting Ras function.
Farnesyltransferase Inhibitors (FTIs) , such as lonafarnib and tipifarnib, are competitive inhibitors of the enzyme farnesyltransferase.[1][2] FTase is responsible for attaching a farnesyl pyrophosphate (FPP) lipid group to the C-terminal CAAX motif of Ras precursor proteins.[1] This farnesylation step is crucial for anchoring Ras to the plasma membrane, a prerequisite for its signaling activity.[1] By blocking FTase, FTIs prevent Ras from reaching its site of action, thereby inhibiting downstream signaling pathways like the RAF-MEK-ERK cascade.[3]
However, the efficacy of FTIs is often limited by an alternative prenylation pathway. In the presence of FTIs, K-Ras and N-Ras, two of the most frequently mutated Ras isoforms, can be modified by a related enzyme, geranylgeranyltransferase I (GGTase I).[4] This "escape route" allows these Ras isoforms to maintain their membrane localization and oncogenic signaling, representing a significant mechanism of resistance to FTIs.
FTS-A (Salirasib) , on the other hand, is a farnesylcysteine mimetic. It does not inhibit farnesyltransferase.[5] Instead, Salirasib directly competes with farnesylated Ras for binding to its membrane-anchoring proteins and effectors.[1][6] By mimicking the farnesylated C-terminus of Ras, Salirasib effectively dislodges active, GTP-bound Ras from the plasma membrane.[1][5] This displacement disrupts Ras signaling and renders the delocalized Ras susceptible to degradation.[7] A key advantage of this mechanism is its ability to inhibit all Ras isoforms, including K-Ras and N-Ras, that might otherwise be alternatively prenylated in the presence of FTIs.[4]
Quantitative Comparison of Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for FTS-A (Salirasib) and two prominent FTIs, Lonafarnib and Tipifarnib, in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| FTS-A (Salirasib) | Ras (functional inhibitor) | Bel-7402 | Hepatocellular Carcinoma | 76.13 µM | |
| ELT3 | Leiomyoma | 58.57 µM | |||
| HepG2 | Hepatocellular Carcinoma | 149 µM | [4] | ||
| Huh7 | Hepatocellular Carcinoma | 145 µM | [4] | ||
| Hep3B | Hepatocellular Carcinoma | 153 µM | [4] | ||
| Rat1 (Ha-ras transformed) | Fibroblast | 7.5 µM | [7] | ||
| Lonafarnib | Farnesyltransferase | H-ras (enzyme) | - | 1.9 nM | [2][8] |
| K-ras (enzyme) | - | 5.2 nM | [2][8] | ||
| N-ras (enzyme) | - | 2.8 nM | [2][8] | ||
| SMMC-7721 | Hepatocellular Carcinoma | 20.29 µM | |||
| QGY-7703 | Hepatocellular Carcinoma | 20.35 µM | [9] | ||
| Tipifarnib | Farnesyltransferase | Farnesyltransferase (enzyme) | - | 0.6 nM | |
| Lamin B (in vitro) | - | 0.86 nM | [10][11] | ||
| K-RasB (in vitro) | - | 7.9 nM | [10] | ||
| T-cell leukemia/lymphoma lines | T-ALL/TCL | <100 nM (for sensitive lines) | [12] |
Signaling Pathway Intervention
The distinct mechanisms of FTS-A and FTIs result in their intervention at different points in the Ras signaling pathway.
Experimental Protocols
Determining the in vitro efficacy of compounds like FTS-A and FTIs is commonly achieved through cell viability assays. The following are generalized protocols for three standard assays used to generate IC50 data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (FTS-A or FTI) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
WST-1 (Water-Soluble Tetrazolium Salt) Assay
Similar to the MTT assay, the WST-1 assay measures cell proliferation and viability based on the cleavage of a tetrazolium salt to formazan by mitochondrial dehydrogenases. The key difference is that the formazan product of WST-1 is water-soluble, simplifying the protocol.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Reagent Addition: Add WST-1 reagent (typically 10 µL per 100 µL of culture medium) to each well.
-
Incubation: Incubate the plate for 1-4 hours in a humidified incubator. The incubation time can be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength between 420-480 nm using a microplate reader. A reference wavelength above 600 nm is recommended.
-
IC50 Calculation: Calculate the IC50 value as described in the MTT assay protocol.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value as described in the MTT assay protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of FTS-A and FTIs.
Conclusion
FTS-A (Salirasib) and farnesyltransferase inhibitors represent two distinct therapeutic strategies for targeting Ras-driven cancers. While FTIs have shown promise, their efficacy can be hampered by the alternative prenylation of key Ras isoforms. FTS-A's unique mechanism of dislodging active Ras from the cell membrane offers a potential advantage by targeting all Ras isoforms, irrespective of their prenylation status. The choice between these agents in a research or clinical setting should be guided by the specific Ras mutation profile of the cancer, the potential for resistance mechanisms, and the therapeutic window of each compound. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel Ras-targeting agents.
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. IC50 measurement [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. takarabio.com [takarabio.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Farnesyl Thiosalicylic Acid Amide as a Specific Rap1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Farnesyl Thiosalicylic Acid Amide (FTS-A, Salirasib) with other known Rap1 inhibitors. The objective is to validate the specificity of FTS-A as a tool for studying Rap1 signaling pathways. This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and experimental workflows for clarity.
Introduction to Rap1 and Its Inhibition
Rap1, a small GTPase from the Ras superfamily, is a critical regulator of diverse cellular processes, including cell adhesion, migration, proliferation, and junction formation.[1][2] Like other GTPases, Rap1 cycles between an active GTP-bound state and an inactive GDP-bound state.[3] This cycle is tightly controlled by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[3] Given its central role in cell signaling, aberrant Rap1 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][4]
This compound (FTS-A), also known as Salirasib, has emerged as a potential inhibitor of Rap1.[5][6][7] It is a derivative of farnesylthiosalicylic acid (FTS) and is believed to function by dislodging Rap1 from the cell membrane, thereby preventing its downstream signaling.[8][9] This guide will evaluate the specificity of FTS-A for Rap1 by comparing its activity with its effects on the closely related GTPase, Ras, and with other Rap1 inhibitors.
Comparative Analysis of Rap1 Inhibitors
To objectively assess the utility of this compound as a specific Rap1 inhibitor, we compare it with two other compounds known to disrupt Rap1 signaling through different mechanisms: GGTI-298 and ESI-09.
-
This compound (FTS-A, Salirasib): A farnesylcysteine mimetic that interferes with the membrane localization of prenylated proteins.[9][10] While initially developed as a Ras inhibitor, evidence suggests it may be more potent against Rap1.[5][7]
-
GGTI-298: A peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I).[1][3][11] Since Rap1 is geranylgeranylated and Ras is farnesylated, GGTI-298 offers a way to selectively inhibit Rap1 processing.[1][11]
-
ESI-09: An inhibitor of the Exchange Proteins directly Activated by cAMP (EPAC1 and EPAC2), which are upstream activators of Rap1.[2][12] By targeting EPAC, ESI-09 prevents the activation of Rap1 in response to cAMP signaling.[2]
Quantitative Performance Data
| Inhibitor | Target | Assay Type | IC50/Ki | Selectivity Notes | Reference |
| This compound (Salirasib) | Ras/Rap1 | Cell Growth Inhibition (Hepatocarcinoma cells) | 60 - 150 µM | Qualitatively reported to be more effective against Rap1 than Ras. | [5][7][13][14] |
| PPMTase | In vitro enzyme assay | Ki = 2.6 µM | Inhibits prenylated protein methyltransferase, not a direct measure of Rap1/Ras activity. | [15] | |
| GGTI-298 | GGTase I (Rap1A processing) | In vivo protein processing assay | 3 µM | Little effect on farnesylated Ha-Ras processing (> 20 µM). | [1][11] |
| ESI-09 | EPAC1 | Cell-free GEF activity assay | 3.2 µM | Indirectly inhibits Rap1 activation downstream of cAMP. >100-fold selectivity over PKA. | [2][12] |
| EPAC2 | Cell-free GEF activity assay | 1.4 µM | Indirectly inhibits Rap1 activation downstream of cAMP. >100-fold selectivity over PKA. | [2][12] |
Key Experimental Protocols
Validation of a specific Rap1 inhibitor relies on robust experimental methodologies. The following section details the protocol for a key assay used to measure Rap1 activity.
Rap1 Activity Pull-Down Assay
This assay is designed to specifically isolate the active, GTP-bound form of Rap1 from cell lysates.
Principle: A GST-fusion protein of the Rap1-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1, is coupled to glutathione-agarose beads. These beads are then used to "pull down" active Rap1 from cell lysates. The amount of precipitated Rap1 is subsequently quantified by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Affinity Precipitation:
-
Incubate the cell lysate with GST-RalGDS-RBD coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.
-
As positive and negative controls, a portion of the lysate can be pre-incubated with GTPγS (a non-hydrolyzable GTP analog) or GDP, respectively.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry. The amount of pulled-down Rap1 is normalized to the total amount of Rap1 in the input lysate.
-
Visualizing Signaling Pathways and Workflows
To better understand the context in which these inhibitors function, the following diagrams illustrate the Rap1 signaling pathway and the experimental workflow for its inhibition.
Rap1 Signaling Pathway
Caption: A simplified diagram of the Rap1 signaling pathway.
Experimental Workflow for Validating a Rap1 Inhibitor
References
- 1. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (Salirasib), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salirasib in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adooq.com [adooq.com]
A Comparative Analysis of Farnesyl Thiosalicylic Acid Amide (Salirasib) and Other Ras Inhibitors in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with mutations in the KRAS oncogene present in over 90% of cases.[1][2] This has made the Ras signaling pathway a critical target for therapeutic intervention. This guide provides an objective comparison of Farnesyl Thiosalicylic Acid Amide (FTS, Salirasib) against other classes of Ras inhibitors, supported by experimental data to inform research and drug development efforts.
Mechanism of Action: A Tale of Different Strategies
Ras proteins require post-translational modification and localization to the plasma membrane to become active. Different Ras inhibitors employ distinct strategies to disrupt this process or the downstream signaling cascade.
This compound (FTS, Salirasib) acts as a farnesylcysteine mimetic. It competitively inhibits the association of Ras proteins with the plasma membrane, effectively dislodging all Ras isoforms (pan-Ras inhibitor) and preventing their activation.[2][3] This mechanism is independent of the specific KRAS mutation.
Other Ras Inhibitors have evolved to be more targeted:
-
KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): These are covalent inhibitors that specifically bind to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state. Their efficacy is limited to the ~1-2% of pancreatic cancer patients harboring this specific mutation.[4][5][6]
-
KRAS G12D Inhibitors (e.g., MRTX1133): This newer class of non-covalent inhibitors is designed to selectively target the most common KRAS mutation in pancreatic cancer, G12D.[7][8][9]
-
Pan-Ras Inhibitors (e.g., RMC-7977): These inhibitors, similar to Salirasib in their broad targeting of Ras isoforms, often work by disrupting the interaction of Ras with its effector proteins or guanine nucleotide exchange factors (GEFs).[10][11][12]
Below is a diagram illustrating the Ras signaling pathway and the points of intervention for these different classes of inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for Salirasib and other representative Ras inhibitors from preclinical and clinical studies.
In Vitro Efficacy: Pancreatic Cancer Cell Lines
| Inhibitor | Target | Cell Line | IC50 / EC50 | Reference(s) |
| Salirasib (FTS) | Pan-Ras | Panc-1 | ~25-50 µM (for 50% Ras reduction) | [13] |
| MRTX1133 | KRAS G12D | HPAF-II | 1.8 µM | [14] |
| PANC-1 | 2.8 µM | [14] | ||
| LS513 | 120 nM | [14] | ||
| SNUC2B | 5.7 µM | [14] | ||
| RMC-7977 | Pan-Ras (Active) | Not specified | Proliferation EC50 = 2.20 nM | [10] |
In Vivo Efficacy: Xenograft Models
| Inhibitor | Model | Dosing | Outcome | Reference(s) |
| Salirasib (FTS) | Patient-Derived Xenografts (PDX) | Not specified | >50% tumor growth inhibition in 2/14 models | [1][13] |
| MRTX1133 | PDAC PDX (KRAS G12D) | Not specified | Tumor regression in 8/11 models | [15] |
| RMC-9805 | PDAC PDX (KRAS G12D) | Not specified | Objective response in 7/9 models | [16] |
| RRSP-DTB (pan-Ras biologic) | PDAC PDX (KRAS G12V) | Not specified | ≥95% tumor regression after 29 days | [17] |
Clinical Trial Outcomes in Pancreatic Cancer
| Inhibitor | Target | Phase | Key Outcomes | Reference(s) |
| Salirasib (FTS) + Gemcitabine | Pan-Ras | I | Median OS: 6.2 months; 1-year survival: 37% | [1][13] |
| Sotorasib | KRAS G12C | I/II | Objective Response Rate (ORR): 21.1%; Disease Control Rate (DCR): 84.2% | [4][18][19] |
| Adagrasib | KRAS G12C | II | DCR: 100% (in GI tumors including pancreatic); ORR: 33.3% in pancreatic cancer | [5][20] |
| RMC-6236 (related to RMC-7977) | Pan-Ras (Active) | I | ORR: 29% in patients with non-G12C KRAS mutations | [21] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the IC50 of Ras inhibitors in pancreatic cancer cell lines.
-
Cell Seeding: Pancreatic cancer cells (e.g., Panc-1, HPAF-II, AsPC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Ras inhibitor (e.g., Salirasib, MRTX1133) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[22][23]
Western Blot Analysis of Ras Pathway Activation
This protocol outlines the general steps to assess the effect of Ras inhibitors on downstream signaling.
-
Cell Lysis: Pancreatic cancer cells are treated with the Ras inhibitor at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total Ras, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[24][25]
In Vivo Xenograft Tumor Growth Study
This is a generalized protocol for evaluating the in vivo efficacy of Ras inhibitors.
-
Cell Implantation: 1-5 x 10^6 pancreatic cancer cells (e.g., Panc-1) in a suspension of Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The Ras inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage for Salirasib) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[13][26]
Below is a workflow diagram for a typical preclinical evaluation of a Ras inhibitor.
References
- 1. Integrated preclinical and clinical development of S-trans, trans-Farnesylthiosalicylic Acid (FTS, Salirasib) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salirasib in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. First data for sotorasib in patients with pancreatic cancer with <em>KRAS</em> p.G12C mutation: A phase I/II study evaluating efficacy and safety - ASCO [asco.org]
- 5. onclive.com [onclive.com]
- 6. Sotorasib in KRAS p.G12C-mutated advanced pancreatic cancer : Falk Foundation [falkfoundation.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. RMC-7977, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [clinicalresearchnewsonline.com]
- 12. Paluratide - Wikipedia [en.wikipedia.org]
- 13. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, Salirasib) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 16. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolytic pan-RAS cleavage leads to tumor regression in patient-derived pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amgen.com [amgen.com]
- 19. onclive.com [onclive.com]
- 20. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. scribd.com [scribd.com]
- 23. researchhub.com [researchhub.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Ras Activity Levels Control the Development of Pancreatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FTS (Salirasib) and FTS-Amide in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a pressing need for novel therapeutic strategies. The Ras signaling pathway is a critical driver of GBM proliferation and survival, making it a prime target for drug development. This guide provides a comparative analysis of two promising Ras inhibitors: FTS (S-farnesylthiosalicylic acid, also known as Salirasib) and its derivative, FTS-amide.
While extensive preclinical data exists for FTS in glioblastoma models, demonstrating its ability to inhibit tumor growth and modulate the tumor microenvironment, data for FTS-amide is more limited. However, a key study has shown that FTS-amide exhibits improved efficacy in inhibiting glioblastoma cell growth in vitro compared to its parent compound, FTS. This suggests that FTS-amide may represent a promising next-generation Ras inhibitor for glioblastoma therapy.
This document summarizes the available quantitative data, details relevant experimental protocols, and provides diagrams of the pertinent signaling pathways and experimental workflows to aid researchers in their evaluation of these compounds.
Introduction
S-farnesylthiosalicylic acid (FTS), or Salirasib, is a well-characterized Ras inhibitor that functions by disrupting the association of Ras proteins with the cell membrane, a critical step for their activation and downstream signaling.[1][2] FTS has demonstrated anti-tumor activity in various cancer models, including glioblastoma.[3][4] FTS-amide, a derivative of FTS, was developed to potentially improve upon the therapeutic properties of the original compound. This guide will compare the reported efficacy and mechanisms of action of both FTS and FTS-amide in the context of glioblastoma models.
Data Presentation: FTS vs. FTS-Amide in Glioblastoma Models
The following tables summarize the key quantitative data from preclinical studies on FTS and FTS-amide in glioblastoma models. It is important to note that the available data for FTS-amide is less extensive than for FTS.
| Parameter | FTS (Salirasib) | FTS-Amide | Glioblastoma Model | Reference |
| Inhibition of Cell Growth (IC50) | ~50 µM | ~25 µM | U87 Cells | [3] |
| Inhibition of Ras-GTP Levels | Significant reduction | More potent reduction than FTS | U87 Cells | [3] |
| In Vivo Tumor Growth Inhibition | Significant inhibition of intracranial U87 and GL261 tumors | Significant inhibition of U87 brain tumors | Nude Mice | [3][4] |
| Effect on Survival | Prolonged survival in mice with intracranial GL261 tumors | Data not available | Immune-competent mice | [4] |
Table 1: Comparative Efficacy of FTS and FTS-Amide in Glioblastoma Models.
| Parameter | FTS (Salirasib) | Glioblastoma Model | Reference |
| Phospho-Akt Levels | Reduced | U87 Cells | N/A |
| Phospho-ERK Levels | Reduced | U87 Cells | N/A |
| Survivin Expression | Decreased | U87 Cells | N/A |
| Apoptosis Induction | Increased caspase-dependent apoptosis | U87 Cells | N/A |
| Tumor Microenvironment Modulation | Increased anti-tumor T-cell reactivity by downregulating Foxp3 | GL261 tumors in immune-competent mice | [4] |
Table 2: Mechanistic Data for FTS in Glioblastoma Models. (Note: Corresponding data for FTS-amide is not currently available in published literature).
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Culture: Human glioblastoma U87 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, the medium is replaced with fresh medium containing various concentrations of FTS or FTS-amide (e.g., 0-100 µM).
-
Viability Assessment: After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Ras-GTP Pulldown Assay
-
Cell Lysis: U87 cells are treated with FTS or FTS-amide for a specified time (e.g., 24 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
GTP-Ras Pulldown: Cell lysates are incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf-1, which specifically binds to the active, GTP-bound form of Ras.
-
Western Blotting: The pulled-down complexes are washed, and the proteins are separated by SDS-PAGE. The levels of GTP-bound Ras are detected by Western blotting using a pan-Ras antibody. Total Ras levels in the cell lysates are also determined for normalization.
In Vivo Tumor Growth Studies (Orthotopic Glioblastoma Model)
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation: U87 glioblastoma cells (e.g., 5 x 10^5 cells in 5 µL of PBS) are stereotactically implanted into the right striatum of the mice.
-
Treatment: After tumor establishment (e.g., 7-10 days post-implantation), mice are randomized into treatment and control groups. FTS or FTS-amide is administered, for example, via intraperitoneal injection at a specified dose and schedule (e.g., 50 mg/kg daily). The control group receives a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is monitored periodically using non-invasive imaging techniques such as magnetic resonance imaging (MRI).
-
Endpoint: The study is terminated when the control tumors reach a predetermined size or the animals show signs of morbidity. Tumor weights are measured at the end of the study.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Ras signaling pathway and the inhibitory action of FTS/FTS-Amide.
Caption: General experimental workflow for preclinical evaluation of FTS and FTS-Amide.
Conclusion
The available data indicates that both FTS (Salirasib) and its derivative, FTS-amide, are effective inhibitors of glioblastoma cell growth. Notably, FTS-amide has demonstrated superior potency in in vitro assays, suggesting it may hold greater therapeutic potential. However, further in vivo studies are necessary to comprehensively evaluate the efficacy, pharmacokinetics, and safety profile of FTS-amide in clinically relevant glioblastoma models. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of such future investigations. Researchers are encouraged to build upon these findings to advance the development of novel Ras-targeted therapies for glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a series of fatty acid amides from Echinacea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Activity of Farnesyl Thiosalicylic Acid Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Farnesyl Thiosalicylic Acid Amide (FTSA) against other Ras-targeting cancer therapies. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of FTSA as a potential therapeutic agent.
Introduction to this compound (FTSA)
Farnesyl Thiosalicylic Acid (FTS), also known as Salirasib, is a farnesylcysteine mimetic that has been investigated as a Ras inhibitor. It functions by dislodging Ras from the cell membrane, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2] this compound (FTSA) is a derivative of FTS where the carboxyl group has been modified to an amide. This modification has been shown to, in some cases, enhance the anti-cancer properties of the parent compound.[3] This guide will delve into the quantitative data supporting the anti-cancer activity of FTSA and compare it with other Ras inhibitors, including Farnesyltransferase Inhibitors (FTIs) and direct KRAS G12C inhibitors.
Data Presentation: In Vitro and In Vivo Anti-Cancer Activity
The following tables summarize the quantitative data on the anti-cancer activity of FTSA and its comparators.
Table 1: In Vitro Cytotoxicity (IC50) of FTSA and Comparator Compounds in Various Cancer Cell Lines
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (FTSA) | Ras inhibitor | PANC-1 (Pancreatic) | 20 | [3] |
| U87 (Glioblastoma) | 10 | [3] | ||
| FTS (Salirasib) | Ras inhibitor | PANC-1 (Pancreatic) | 35 | [3] |
| U87 (Glioblastoma) | 50 | [3] | ||
| Ha-ras-transformed Rat1 | 7.5 | [1] | ||
| Lonafarnib (FTI) | Farnesyltransferase inhibitor | SMMC-7721 (Hepatocellular Carcinoma) | 20.29 | [4] |
| QGY-7703 (Hepatocellular Carcinoma) | 20.35 | [4] | ||
| Caco-2 (Colorectal) | 5.68 | [5] | ||
| Tipifarnib (FTI) | Farnesyltransferase inhibitor | T-cell lymphoma cell lines (sensitive) | < 0.1 | [6] |
| Various cancer cell lines (geometric mean) | 5.00 | [7] | ||
| ARS-1620 (KRAS G12C inhibitor) | Direct KRAS G12C inhibitor | H358 (Lung) | 0.15 | [8] |
| MIA-PaCa2 (Pancreatic) | 0.15 | [8] | ||
| AMG-510 (Sotorasib) (KRAS G12C inhibitor) | Direct KRAS G12C inhibitor | NCI-H358 (Lung) | ~0.03 (for pERK inhibition) | [9] |
Table 2: In Vivo Tumor Growth Inhibition of FTSA and Comparator Compounds
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (FTSA) | Nude mice | U87 Glioblastoma xenograft | 100 mg/kg, twice daily (4 days) | > 50% | [3] |
| Nude mice | PANC-1 Pancreatic tumor xenograft | 100 mg/kg, twice daily (4 days) | > 50% | [3] | |
| FTS (Salirasib) | Nude mice | PANC-1 Pancreatic tumor xenograft | 80 mg/kg, daily (oral) | 67% reduction in tumor weight | [10] |
| Nude mice | Human melanoma xenografts | 40 mg/kg, daily | 45% | [11] | |
| BI-0474 (KRAS G12C inhibitor) | Nude mice | H358 Lung cancer xenograft | 80 mg/kg (IP) | 98% | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of FTSA's anti-cancer activity are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., FTSA) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Culture cells with the test compound at the desired concentration and for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Ras Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, Ras) overnight at 4°C. Antibody dilutions should be optimized, but a common starting point is 1:1000.[13]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathway of FTSA Action
Caption: FTSA dislodges active Ras from the cell membrane, inhibiting downstream signaling.
Experimental Workflow for In Vitro Anti-Cancer Drug Screening
Caption: A typical workflow for the in vitro screening of anti-cancer compounds.
Conclusion
The available preclinical data indicates that this compound (FTSA) demonstrates potent anti-cancer activity, in some cases superior to its parent compound, FTS (Salirasib). Its mechanism of action, centered on the disruption of Ras localization and subsequent signaling, offers a distinct approach compared to Farnesyltransferase Inhibitors and direct covalent inhibitors of specific Ras mutants. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development for the further evaluation and comparison of FTSA as a promising anti-cancer therapeutic candidate. Further head-to-head in vivo studies with current clinical candidates would be beneficial for a more definitive positioning of FTSA in the landscape of Ras-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (Salirasib), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug: Tipifarnib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lonafarnib - Wikipedia [en.wikipedia.org]
- 12. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: FTS (Salirasib) Versus Farnesyltransferase Inhibitors Tipifarnib and Lonafarnib
In the landscape of anticancer therapeutics targeting the Ras signaling pathway, a critical driver of cellular proliferation and survival, several small molecules have been investigated for their potential to disrupt its oncogenic activity. This guide provides a comparative analysis of FTS (Salirasib), a Ras inhibitor with a distinct mechanism of action, against two prominent farnesyltransferase inhibitors (FTIs), tipifarnib and lonafarnib, based on available preclinical data.
Mechanism of Action: A Tale of Two Strategies
FTS (Salirasib), tipifarnib, and lonafarnib all aim to thwart aberrant Ras signaling, but they employ fundamentally different approaches.
FTS (Salirasib): Dislodging Ras from the Membrane
Salirasib acts as a farnesylcysteine mimetic. It competitively inhibits the interaction of farnesylated Ras proteins with their membrane-anchoring partners, effectively dislodging them from the plasma membrane.[1] This displacement prevents Ras from engaging with its downstream effectors, thereby inhibiting the entire signaling cascade.[1]
Tipifarnib and Lonafarnib: Inhibiting a Key Enzyme
Tipifarnib and lonafarnib are potent and selective inhibitors of farnesyltransferase (FTase). This enzyme catalyzes the addition of a farnesyl group to the C-terminus of various proteins, including Ras. This post-translational modification is a prerequisite for their localization to the cell membrane and subsequent activation. By blocking FTase, these inhibitors prevent Ras from reaching its site of action.
Signaling Pathway: Targeting the Ras Cascade
The Ras signaling pathway is a central regulator of cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Both FTS and the FTIs aim to interrupt this cascade, albeit at different points.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing FTS with tipifarnib or lonafarnib are limited. The following tables summarize their individual performance in various cancer models based on available data.
In Vitro Cytotoxicity: IC50 Values
| Compound | Cancer Type | Cell Line(s) | IC50 | Citation(s) |
| FTS (Salirasib) | Hepatocellular Carcinoma | HepG2, Huh7, Hep3B | ~150 µM (in serum) | |
| Hepatocellular Carcinoma | HepG2, Huh7, Hep3B | 60-85 µM (serum-free + GF) | ||
| Pancreatic Cancer | Panc-1 | 25-50 µM (Ras level reduction) | ||
| Tipifarnib | Farnesyltransferase | - | 0.6 nM (enzymatic assay) | |
| T-cell Leukemia/Lymphoma | Various | < 100 nM (sensitive lines) | ||
| Lonafarnib | Farnesyltransferase | H-ras | 1.9 nM (enzymatic assay) | |
| Hepatocellular Carcinoma | SMMC-7721, QGY-7703 | ~20 µM (growth inhibition) |
In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Key Findings | Citation(s) |
| FTS (Salirasib) | Pancreatic Cancer (Panc-1 Xenograft) | Dose-dependent tumor growth inhibition. | [2] |
| Pancreatic Cancer (PDX) | Inhibited growth in 2 out of 14 PDX models. | [3] | |
| Hepatocellular Carcinoma (HepG2 Xenograft) | Significant reduction in tumor growth. | [4] | |
| Tipifarnib | Head and Neck Squamous Cell Carcinoma (HRAS-mutant Xenografts) | Induced tumor stasis or regression in all tested models. | |
| Lonafarnib | Ovarian Cancer (Xenografts) | Marked tumor regressions when combined with paclitaxel. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings. Below are representative protocols for in vivo xenograft studies for each compound.
FTS (Salirasib) in Pancreatic Cancer Patient-Derived Xenografts (PDX)
Methodology:
-
Animal Model: 6-week-old male athymic nude mice.
-
Tumor Implantation: Fresh human pancreatic tumor specimens are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 200 mm³.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Salirasib is administered orally, typically daily.
-
Endpoint: Tumor volumes are measured regularly to determine the extent of tumor growth inhibition compared to the vehicle-treated control group.[3]
Tipifarnib in HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts
Methodology:
-
Cell Lines and Animal Model: HRAS-mutant HNSCC cell lines are injected subcutaneously into immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to establish to a predetermined size.
-
Treatment: Mice are treated orally with tipifarnib or vehicle control, typically twice daily.
-
Efficacy Assessment: Tumor volumes are monitored throughout the study to assess anti-tumor activity.
Lonafarnib in Ovarian Cancer Xenografts
Methodology:
-
Cell Line and Animal Model: Human ovarian cancer cell lines (e.g., A2780) are implanted subcutaneously into nude mice.
-
Tumor Growth: Tumors are allowed to grow to a specific volume before treatment initiation.
-
Combination Therapy: Lonafarnib is administered orally, often in combination with an intravenous chemotherapeutic agent like paclitaxel.
-
Outcome Measurement: Tumor regression is the primary endpoint, measured by changes in tumor volume over time.
Conclusion
FTS (Salirasib) and the farnesyltransferase inhibitors tipifarnib and lonafarnib represent two distinct therapeutic strategies to inhibit the oncogenic Ras signaling pathway. While both approaches have demonstrated preclinical activity, their potency and efficacy vary depending on the specific cancer model and its underlying genetic context.
Tipifarnib and lonafarnib exhibit high potency in enzymatic assays, with IC50 values in the nanomolar range for FTase inhibition. Their anti-proliferative effects in cell-based assays are observed at nanomolar to micromolar concentrations. In contrast, Salirasib demonstrates efficacy at micromolar concentrations in cell-based assays.
A key differentiator is the mechanism of action. The efficacy of FTIs can be influenced by alternative prenylation pathways for some Ras isoforms (e.g., K-Ras and N-Ras), a limitation that Salirasib's membrane-dislodging mechanism may overcome. Conversely, the potent enzymatic inhibition of FTIs may offer a more profound and sustained blockade of farnesylation-dependent processes.
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, Salirasib) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTS-A (Salirasib) and its Selectivity for Active Ras-GTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FTS-A (Salirasib) and its selectivity for the active, GTP-bound form of Ras proteins. We will delve into its mechanism of action, compare its performance with alternative Ras inhibitors, and provide detailed experimental protocols and supporting data to aid in your research and drug development endeavors.
FTS-A (Salirasib): A Unique Approach to Ras Inhibition
FTS-A, also known as Salirasib, is a farnesylcysteine mimetic that presents a distinct mechanism for inhibiting Ras signaling. Unlike direct enzymatic inhibitors, FTS-A selectively targets the spatiotemporal localization of active Ras proteins.[1] Ras proteins, particularly in their oncogenic forms, are constitutively active (bound to GTP) and require localization to the plasma membrane to exert their downstream effects.
FTS-A disrupts this crucial step by competing with active Ras-GTP for binding to Ras-escort proteins, such as galectins.[1][2] These escort proteins possess farnesyl-binding domains and preferentially interact with the GTP-bound conformation of Ras, facilitating its proper membrane anchorage and signaling.[1] By competitively binding to these escort proteins, FTS-A effectively dislodges active Ras from the plasma membrane, leading to its mislocalization and subsequent degradation.[3][4] This mechanism inherently confers selectivity for the active Ras-GTP state, as FTS-A does not directly interact with the inactive Ras-GDP form.
Performance Comparison: FTS-A vs. Alternative Ras Inhibitors
The landscape of Ras inhibitors is diverse, with each class exhibiting a unique mechanism of action and selectivity profile. Here, we compare FTS-A to other notable Ras inhibitors.
| Inhibitor Class | Mechanism of Action | Selectivity | Representative IC50 Values |
| FTS-A (Salirasib) | Farnesylcysteine mimetic; disrupts active Ras-GTP localization by competing for escort protein binding. | Active Ras-GTP | Varies by cell line; e.g., ~60-85 µM in hepatocarcinoma cells under EGF/IGF2 stimulation.[3] |
| Farnesyltransferase Inhibitors (FTIs) | Inhibit the farnesyltransferase enzyme, preventing the farnesylation required for Ras membrane localization. | Primarily HRas. Less effective against KRas and NRas due to alternative prenylation. | Tipifarnib: Effective in HRAS-mutant HNSCC.[5] |
| Direct KRAS G12C Inhibitors | Covalently bind to the mutant cysteine in KRAS G12C, locking it in an inactive state. | KRAS G12C mutant | Sotorasib: ~0.006 µM (NCI-H358), ~0.009 µM (MIA PaCa-2).[6] Adagrasib: 10-973 nM (2D culture), 0.2-1042 nM (3D culture) in KRAS G12C-mutant cell lines.[7][8][9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary significantly depending on the cell line, assay conditions, and other factors. The data presented here is for comparative purposes.
Experimental Protocols
Ras-GTP Pulldown Assay
This assay is a cornerstone for determining the levels of active, GTP-bound Ras in cells.
Principle: A fusion protein containing the Ras-binding domain (RBD) of a Ras effector protein (e.g., Raf1), which specifically binds to Ras-GTP but not Ras-GDP, is used to "pull down" active Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.
Detailed Methodology:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with FTS-A or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse on ice using a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation:
-
Normalize the protein concentration of the cleared lysates.
-
Incubate an aliquot of each lysate with a GST-RBD fusion protein pre-coupled to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specific binding.
-
-
Elution and Detection:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-Ras antibody to detect the amount of active Ras.
-
As a control, run a parallel blot with an aliquot of the total cell lysate to determine the total Ras levels.
-
In Vitro Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an interaction between two molecules in solution.
Principle: A solution of the ligand (e.g., FTS-A) is titrated into a solution of the protein (e.g., purified Ras-GTP or Ras-GDP) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Generalized Protocol:
-
Sample Preparation:
-
Express and purify recombinant Ras protein (both GTP- and GDP-bound forms). Ensure high purity and proper folding.
-
Prepare a concentrated stock solution of FTS-A.
-
Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects. A suitable buffer would be, for example, 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform the titration, injecting small aliquots of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The Ras signaling pathway, a critical regulator of cell fate.
Caption: Proposed mechanism of FTS-A's selectivity for active Ras-GTP.
Caption: Experimental workflow for the Ras-GTP pulldown assay.
Conclusion
FTS-A (Salirasib) offers a unique and selective approach to targeting active Ras-GTP. Its mechanism of disrupting the proper localization of active Ras provides a clear rationale for its selectivity, a feature that distinguishes it from other classes of Ras inhibitors. While direct quantitative binding data remains elusive, the wealth of cellular data supports its efficacy in inhibiting Ras-driven cancer cell growth. The experimental protocols provided herein offer a starting point for researchers to further investigate the properties of FTS-A and other Ras inhibitors in their own experimental systems. The continued exploration of diverse Ras inhibition strategies is crucial for the development of effective therapies against Ras-mutant cancers.
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salirasib in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (Salirasib), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to the Apoptotic Effects of FTS (Salirasib) and its Derivative, FTS-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic effects of S-trans, trans-farnesylthiosalicylic acid (FTS), also known as Salirasib, and its amide derivative, FTS-A (FTS-amide). Both compounds are potent Ras inhibitors investigated for their anti-cancer properties. This document synthesizes available experimental data to objectively compare their performance in inducing programmed cell death.
Executive Summary
FTS (Salirasib) is a well-characterized farnesylcysteine mimetic that disrupts the association of active Ras proteins with the plasma membrane, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. Emerging evidence suggests that its amide derivative, FTS-A, may exhibit enhanced potency in inhibiting tumor cell growth and inducing apoptosis. While direct, side-by-side quantitative comparisons of their apoptotic effects are limited in publicly available literature, this guide compiles the existing data to facilitate an informed understanding of their respective and comparative efficacy.
Data Presentation: FTS vs. FTS-A in Inducing Cell Death
The following table summarizes the available quantitative data on the growth inhibitory and apoptotic effects of FTS and FTS-A. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| FTS (Salirasib) | Panc-1 (Pancreatic) | Cell Growth Inhibition | IC50 | 75 µM | - | [Goldberg et al., 2009] |
| U87 (Glioblastoma) | Cell Growth Inhibition | IC50 | 50 µM | - | [Goldberg et al., 2009] | |
| SMMC-7721 (Hepatocellular Carcinoma) | Apoptosis Induction | - | 50 µM | Increased apoptosis | [Zhang et al., 2014] | |
| FTS-A (FTS-amide) | Panc-1 (Pancreatic) | Cell Growth Inhibition | IC50 | 25 µM | More potent than FTS | [Goldberg et al., 2009] |
| U87 (Glioblastoma) | Cell Growth Inhibition | IC50 | 20 µM | More potent than FTS | [Goldberg et al., 2009] | |
| FTS-amide derivative (8f) | SMMC-7721 (Hepatocellular Carcinoma) | Apoptosis Induction | - | 10 µM | Superior to FTS | [Zhang et al., 2014] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FTS and its derivatives, and the general workflows for assessing apoptosis.
Caption: FTS and FTS-A inhibit the Ras signaling pathway.
Caption: General workflow for Annexin V/PI apoptosis assay.
Caption: Workflow for Western blot analysis of apoptotic proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Growth Inhibition Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of FTS or FTS-A for 24-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with FTS or FTS-A at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blotting for Apoptotic Markers
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available data suggests that FTS-A, the amide derivative of FTS (Salirasib), holds promise as a more potent inducer of cell growth inhibition and apoptosis in cancer cells compared to its parent compound. However, further direct comparative studies are necessary to fully elucidate the quantitative differences in their apoptotic effects and to comprehensively understand the underlying molecular mechanisms. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct such comparative analyses and further investigate the therapeutic potential of these Ras inhibitors.
Combination Therapies with FTS-A (Salirasib): A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of FTS-A (Salirasib), a potent Ras inhibitor, when used in combination with other chemotherapeutic agents for the treatment of various cancers. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the complex signaling pathways involved.
Executive Summary
FTS-A (Salirasib) has demonstrated significant potential in preclinical and clinical studies as a valuable component of combination cancer therapy. By dislodging Ras from the plasma membrane, Salirasib disrupts critical cancer cell signaling pathways. When combined with other agents, it often exhibits synergistic effects, leading to enhanced tumor growth inhibition and improved therapeutic outcomes. This guide explores the efficacy of Salirasib in partnership with gemcitabine, proteasome inhibitors, and other cytotoxic drugs, presenting a clear, data-driven overview for further research and development.
Data Presentation: Quantitative Efficacy of Salirasib Combination Therapies
The following tables summarize the quantitative data from key preclinical and clinical studies, offering a clear comparison of Salirasib's performance in various combination regimens.
Table 1: Efficacy of Salirasib in Combination with Gemcitabine in Pancreatic Cancer
| Cancer Type | Cell Line/Model | Combination | Key Findings | Reference |
| Pancreatic Cancer | Panc-1 Xenograft | Salirasib (40 mg/kg daily) + Gemcitabine (30 mg/kg weekly) | 83% increase in survival rate. | [1] |
| Pancreatic Cancer | Panc-1 Xenograft | Salirasib (80 mg/kg daily) | 67% reduction in tumor weight. | [1] |
| Metastatic Pancreatic Adenocarcinoma | Patients | Salirasib (200-800 mg twice daily) + Gemcitabine | Median overall survival of 6.2 months; 1-year survival of 37%. | [2] |
Table 2: Efficacy of Salirasib in Combination with Proteasome Inhibitors in Multiple Myeloma
| Cancer Type | Cell Line | Combination | IC50 Values | Synergistic Effect | Reference |
| Multiple Myeloma | NCI-H929 | Salirasib | 64 µM | - | [3][4] |
| Multiple Myeloma | MM.1S | Salirasib | 82 µM | - | [4] |
| Multiple Myeloma | U266 | Salirasib | 82-100 µM | - | [4] |
| Multiple Myeloma | NCI-H929 | Salirasib (50 µM) + Bortezomib (2.5 nM) | - | Experimentally observed growth inhibition (52.2% of control) was greater than the expected additive effect (39.3% of control). | [3] |
Table 3: Efficacy of Salirasib in Combination with Other Cytotoxic Agents
| Cancer Type | Cell Line | Combination | Key Findings | Reference |
| Hepatocellular Carcinoma | HepG2, Huh7, Hep3B | Salirasib | IC50 of 150 µM in serum-containing media; IC50 of 60-85 µM with EGF or IGF2 stimulation. | [5] |
| Hepatocellular Carcinoma | HepG2 Xenograft | Salirasib (10 mg/kg daily) | 56% reduction in mean tumor weight after 12 days. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
Pancreatic Cancer Xenograft Study (Salirasib + Gemcitabine)
-
Animal Model: Nude mice with subcutaneously implanted Panc-1 human pancreatic tumor cells.
-
Treatment Groups:
-
Control (vehicle)
-
Salirasib (40, 60, or 80 mg/kg, daily oral administration in 0.5% CMC)
-
Gemcitabine (30 mg/kg, weekly intraperitoneal injection)
-
Salirasib (40 mg/kg, daily oral) + Gemcitabine (30 mg/kg, weekly)
-
-
Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Survival rates were also recorded.[1]
Multiple Myeloma In Vitro Study (Salirasib + Bortezomib)
-
Cell Lines: NCI-H929, MM.1S, and U266 multiple myeloma cell lines.
-
Proliferation Assay: Cells were treated with varying concentrations of Salirasib for 24 hours, and proliferation was assessed by measuring BrdU incorporation into the DNA. Cell viability was also determined using the alamarBlue assay.
-
Combination Study: NCI-H929 cells were treated with Salirasib (50 µM or 75 µM) and/or the proteasome inhibitor bortezomib (2.5 nM). Cell growth was measured after 3 days.
-
Synergy Analysis: The expected additive effect was calculated based on the individual drug responses, and this was compared to the experimentally observed effect of the combination.[3][4]
Hepatocellular Carcinoma Xenograft Study (Salirasib)
-
Animal Model: Nude mice with subcutaneously injected HepG2 human hepatoma cells.
-
Treatment: Once tumors were established, mice received daily intraperitoneal injections of Salirasib (10 mg/kg) or a vehicle solution for 12 days.
-
Outcome Measures: Tumor volume was measured throughout the treatment period, and final tumor weight was determined after sacrifice.[6]
Signaling Pathways and Mechanisms of Action
The synergistic effects of Salirasib in combination therapies can be attributed to its ability to target multiple nodes within cancer signaling networks.
Salirasib and Proteasome Inhibitor (Bortezomib) Combination
The combination of Salirasib and Bortezomib in multiple myeloma demonstrates a synergistic effect by targeting two distinct but interconnected pathways crucial for tumor cell survival: the Ras/MAPK pathway and the NF-κB pathway. Salirasib inhibits the function of Ras, a key upstream activator of the MAPK pathway, while Bortezomib inhibits the proteasome, leading to the accumulation of IκB and subsequent inhibition of NF-κB activity.[3][4][7]
Salirasib and mTOR Signaling
Salirasib has been shown to inhibit both Ras and mTOR signaling pathways. Ras can activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation. By inhibiting Ras, Salirasib can indirectly suppress mTOR activity. Furthermore, some studies suggest a more direct inhibitory effect of Salirasib on mTOR complex 1 (mTORC1). This dual inhibition makes the combination of Salirasib with other mTOR inhibitors a promising area for further investigation.[5][6][8]
Conclusion
The data presented in this guide strongly support the continued investigation of FTS-A (Salirasib) in combination with a variety of chemotherapeutic agents. The synergistic effects observed in preclinical and early clinical settings, particularly with gemcitabine and proteasome inhibitors, highlight the potential of Salirasib to enhance existing cancer treatment regimens. Further research is warranted to explore optimal dosing, scheduling, and to identify predictive biomarkers for patient stratification to maximize the clinical benefit of Salirasib-based combination therapies.
References
- 1. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated preclinical and clinical development of S-trans, trans-Farnesylthiosalicylic Acid (FTS, Salirasib) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneously Targeting Two Coupled Signalling Molecules in the Mesenchymal Stem Cell Support Efficiently Sensitises the Multiple Myeloma Cell Line H929 to Bortezomib [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of Farnesyl Thiosalicylic Acid Amide: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Farnesyl Thiosalicylic Acid Amide (FTS Amide, Salirasib Amide) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, covering waste stream segregation, decontamination, and final disposal, alongside essential safety information and experimental context.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, typically at -20°C.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1092521-74-8 |
| Molecular Formula | C₂₂H₃₁NOS |
| Molecular Weight | 357.6 g/mol [1] |
| Appearance | Solid |
| Solubility | DMF: ~12 mg/mL[1]DMSO: ~10 mg/mL[1]Ethanol: ~20 mg/mL[1] |
| Storage Temperature | -20°C[1] |
| Melting Point | Not available |
Disposal Procedures
The proper disposal of this compound and associated waste is paramount to prevent environmental contamination and ensure workplace safety. Disposal procedures must comply with local, state, and federal regulations. Under no circumstances should this chemical or its solutions be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Segregation of Waste Streams: Properly segregate waste at the point of generation. Different types of waste will require different disposal routes. The primary waste streams for FTS Amide in a research setting are:
-
Unused or Expired Solid Compound: The original solid chemical.
-
Contaminated Labware: Pipette tips, centrifuge tubes, flasks, gloves, and other disposable items that have come into direct contact with FTS Amide.
-
Liquid Waste: Solutions containing FTS Amide, such as stock solutions or spent cell culture media.
-
Animal Waste (for in vivo studies): Contaminated animal bedding, carcasses, and related materials.
-
-
Solid Waste Disposal (Unused Compound and Contaminated Labware):
-
Collect unused or expired solid FTS Amide in its original container or a clearly labeled, sealed waste container.
-
Collect all contaminated disposable labware (e.g., pipette tips, tubes, gloves) in a designated, leak-proof hazardous waste bag or container.
-
Avoid creating dust when handling the solid waste. If sweeping is necessary, do so gently.
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound."
-
-
Liquid Waste Disposal:
-
Prepare a dedicated, sealed, and properly labeled hazardous waste container for all liquid waste containing FTS Amide. The container should be compatible with the solvents used (e.g., a high-density polyethylene container for DMSO, DMF, or ethanol solutions).
-
Label the container with "Hazardous Waste," the chemical name "this compound," and the names and approximate concentrations of all solvents present.
-
Do not overfill the waste container; leave adequate headspace.
-
-
Decontamination:
-
For non-disposable labware (e.g., glassware, spatulas), decontaminate by rinsing with a suitable solvent (such as ethanol) in a chemical fume hood. Collect the rinse solvent as hazardous liquid waste.
-
Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.
-
-
Storage and Collection:
-
Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
-
Experimental Protocol Context: In Vitro Cell Viability Assay
To provide a practical context for waste generation, the following is a summarized protocol for a typical in vitro experiment using this compound to assess its effect on cancer cell lines like Panc-1.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound on Panc-1 human pancreatic cancer cells.
Methodology:
-
Cell Culture: Panc-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Stock Solution Preparation: A 10 mM stock solution of this compound is prepared by dissolving the solid compound in sterile DMSO. This is typically done in a chemical fume hood.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The FTS Amide stock solution is serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0-100 µM). The old medium is removed from the cells, and the medium containing the various concentrations of FTS Amide is added.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: After incubation, cell viability is measured using a standard method, such as an MTT or CCK-8 assay.
Waste Generated from this Protocol:
-
Solid Waste: Pipette tips used to handle the DMSO stock solution and prepare dilutions; 96-well plates containing residual treated cells; gloves.
-
Liquid Waste: Spent cell culture medium containing various concentrations of FTS Amide; residual stock solution in DMSO.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Farnesyl Thiosalicylic Acid Amide
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Farnesyl Thiosalicylic Acid Amide (FTS Amide), including detailed operational and disposal plans to foster a secure research environment.
Physicochemical and Safety Data
A clear understanding of the compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C22H31NOS | [1] |
| Molecular Weight | 357.6 g/mol | [1] |
| CAS Number | 1092521-74-8 | [1] |
| Appearance | Solution in ethanol | [2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | DMSO: ~10 mg/mL, Dimethyl formamide: ~10 mg/mL | [2] |
| Purity | ≥96% | [3] |
| IC50 | PANC-1 tumor cells: 20 µM, U87 tumor cells: 10 µM | [3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure experimental integrity.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the compound in powdered form or when evaporating solvents.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Before handling, inspect all personal protective equipment (PPE) for integrity.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use nitrile or other chemical-resistant gloves. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N99 or P2 particulate respirator is recommended.[1]
-
Protective Clothing: A standard laboratory coat should be worn.
3. Handling the Compound:
-
This compound is often supplied as a solution in ethanol.[2]
-
To change the solvent, evaporate the ethanol under a gentle stream of nitrogen and immediately add the solvent of choice.[2]
-
Avoid direct contact with skin and eyes.[1] Do not ingest, swallow, or inhale.[2]
-
After handling, wash hands thoroughly with soap and water.[2]
4. Spill Management:
-
In case of a spill, wear appropriate PPE, including respiratory protection.
-
For solid spills, avoid creating dust.[1] Gently sweep or vacuum the material into a suitable, closed container for disposal.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Prevent spilled material from entering drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Characterization: While the Safety Data Sheet indicates "No Specific Hazard," it is prudent to treat this compound as hazardous waste unless determined otherwise by institutional safety officers.[1]
-
Container Management: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]
-
Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the compound should also be disposed of as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
